molecular formula C4H5NO3S B3154178 (4S)-2-oxo-1,3-thiazolidine-4-carboxylic acid CAS No. 77273-78-0

(4S)-2-oxo-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B3154178
CAS No.: 77273-78-0
M. Wt: 147.15 g/mol
InChI Key: BMLMGCPTLHPWPY-UWTATZPHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4S)-2-oxo-1,3-thiazolidine-4-carboxylic acid is the enantiomer of the well-researched L-2-oxothiazolidine-4-carboxylic acid (OTCA), a cell-permeable precursor for the amino acid L-cysteine . As a prodrug, it is itself inert and is metabolized intracellularly by 5-oxoprolinase to yield cysteine, thereby elevating intracellular levels of this critical amino acid . The primary research value of this compound lies in its ability to potently stimulate the de novo synthesis of glutathione (GSH), a master antioxidant and a crucial regulator of cellular redox status . By boosting glutathione levels, it serves as a powerful tool in scientific studies investigating oxidative stress, its role in the Nrf2-regulated antioxidant cell response, and its potential cytoprotective effects in various experimental models . The compound has a molecular formula of C 4 H 5 NO 3 S and a molecular weight of 147.15 g/mol . It is typically supplied as a powder and has a reported melting point of approximately 174 °C (with decomposition) . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(4S)-2-oxo-1,3-thiazolidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO3S/c6-3(7)2-1-9-4(8)5-2/h2H,1H2,(H,5,8)(H,6,7)/t2-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLMGCPTLHPWPY-UWTATZPHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)S1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NC(=O)S1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological & Application

Application Notes and Protocols for L-2-oxothiazolidine-4-carboxylic Acid (OTCA) in Murine Models

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Effective Dosage and Experimental Design

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on determining the optimal dosage of L-2-oxothiazolidine-4-carboxylic acid (OTCA), also known as procysteine, in murine models. This document integrates established scientific principles with practical, field-proven insights to ensure methodologically sound and reproducible experimental outcomes.

Scientific Foundation: Mechanism of Action

L-2-oxothiazolidine-4-carboxylic acid is a cysteine prodrug designed to efficiently deliver cysteine into cells, thereby replenishing intracellular glutathione (GSH) stores.[1][2] This mechanism is pivotal for mitigating cellular damage from oxidative stress, a common pathological factor in numerous diseases.[1]

Upon entering the cell, OTCA is enzymatically converted to L-cysteine by 5-oxoprolinase.[3][4] Cysteine is the rate-limiting amino acid in the synthesis of glutathione, a critical endogenous antioxidant.[3] By providing a stable and readily available source of cysteine, OTCA effectively bolsters the cell's antioxidant capacity, protecting against reactive oxygen species (ROS)-induced damage.[5]

OTCA_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space OTCA_ext OTCA OTCA_int OTCA OTCA_ext->OTCA_int Transport Cysteine L-Cysteine OTCA_int->Cysteine Metabolism GSH Glutathione (GSH) Cysteine->GSH Synthesis Protection Cellular Protection GSH->Protection Oxoprolinase 5-Oxoprolinase Oxoprolinase->OTCA_int catalyzes GSH_Synthetase GSH Synthetase GSH_Synthetase->Cysteine utilizes ROS Reactive Oxygen Species (ROS) ROS->Protection neutralizes

Caption: Metabolic conversion of OTCA to L-cysteine and subsequent glutathione synthesis.

Factors Influencing Optimal Dosage in Murine Models

The determination of an effective OTCA dose is not a one-size-fits-all parameter. It is contingent upon a confluence of factors that must be carefully considered to achieve the desired therapeutic or protective effect.

  • Murine Model and Pathology: The specific disease model and the severity of oxidative stress are paramount. For instance, models of acute toxicity may necessitate higher, more immediate doses compared to chronic disease models aiming for long-term supplementation.

  • Route of Administration: The bioavailability and pharmacokinetics of OTCA are influenced by the administration route. Intravenous (IV) and intraperitoneal (IP) injections generally lead to more rapid and complete absorption compared to oral (PO) administration.[6] The choice of route should align with the experimental objectives and clinical relevance.

  • Treatment Regimen (Acute vs. Chronic): A single high dose may be appropriate for acute conditions, while chronic studies often employ lower daily doses to maintain elevated GSH levels over an extended period.

  • Endpoint Measurement: The specific biomarkers and functional outcomes being assessed will guide dosage. For example, if the primary endpoint is a significant increase in tissue GSH levels, the dose and timing of administration should be optimized to capture this effect.

Recommended Dosage Ranges and Administration Routes

The following table summarizes OTCA dosages reported in various peer-reviewed studies in murine models. This data should serve as a starting point for experimental design, with the understanding that optimization within the specific experimental context is crucial.

Murine Model Species Dosage Route of Administration Key Findings Reference
Acetaminophen-induced hepatotoxicityMice25, 50, 100 mg/kgOral (PO)Dose-dependent reduction in liver enzymes and oxidative stress markers.[7][8][7][8]
Thioacetamide-induced hepatic fibrosisRats80, 160 mg/kg/dayNot specifiedAmelioration of liver fibrosis.[1][1]
Alcohol-induced liver injuryRats500 mg/kg/dayDietaryProtection against liver injury.[2][2]
Cisplatin-induced renal injuryMiceNot specifiedNot specifiedReduction in ROS production and inflammation in the kidney.[5][5]
Cadmium-induced systemic toxicityMice80 mg/kg/dayIntraperitoneal (IP)Protection against cadmium-induced thrombosis.[9][10][9][10]
Endotoxin-induced cardiac dysfunctionRabbits2.4 g/kgSubcutaneous (SC) and Intravenous (IV)Prevention of ventricular dysfunction.[11][11]
Duchenne muscular dystrophy (mdx)MiceNot specifiedNot specifiedDecreased pathology and increased in vivo strength.[1][1]
AsthmaMiceNot specifiedNot specifiedReduction of airway hyperresponsiveness and inflammation.[12][13][14][12][13][14]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the preparation and administration of OTCA in murine models.

Preparation of OTCA Solution

Materials:

  • L-2-oxothiazolidine-4-carboxylic acid (powder)

  • Sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS)

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • pH meter and adjustment solutions (e.g., sterile NaOH, HCl) if necessary

  • Sterile syringe filters (0.22 µm)

Protocol:

  • Calculate the required amount of OTCA: Based on the desired dose (mg/kg), the average weight of the mice, and the injection volume, calculate the total mass of OTCA needed.

  • Dissolve OTCA: In a sterile conical tube, add the calculated mass of OTCA powder to the appropriate volume of sterile saline or PBS.

  • Vortex thoroughly: Vortex the solution until the OTCA is completely dissolved. OTCA is generally soluble in aqueous solutions.[15]

  • Check and adjust pH (if necessary): For parenteral routes of administration, it is crucial to ensure the pH of the solution is close to physiological pH (~7.4) to minimize irritation and tissue damage.[16] If necessary, adjust the pH using sterile, dilute solutions of NaOH or HCl.

  • Sterile filter the solution: Draw the OTCA solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile tube or vial. This step is critical for parenteral administration to prevent infection.

  • Storage: Prepared OTCA solutions should be stored at 4°C for short-term use. For longer-term storage, consult the manufacturer's recommendations, though fresh preparation is always preferred.

Administration of OTCA

The choice of administration route is a critical experimental parameter. The following diagram outlines a decision-making workflow for selecting the appropriate route.

Administration_Workflow start Start: Define Experimental Goal q1 Rapid, high bioavailability needed? start->q1 iv_ip Intravenous (IV) or Intraperitoneal (IP) q1->iv_ip Yes q2 Chronic, sustained delivery? q1->q2 No end Proceed with Dosing iv_ip->end po Oral (PO) Gavage po->end q2->po No diet Dietary Admixture or Drinking Water q2->diet Yes sc Subcutaneous (SC) q2->sc Consider for sustained release diet->end sc->end

Caption: Decision workflow for selecting the OTCA administration route.

Detailed Protocols for Common Administration Routes:

A. Oral (PO) Gavage:

  • Animal Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Gavage Needle Insertion: Use a proper-sized, ball-tipped gavage needle. Measure the needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth. Gently insert the needle into the esophagus.

  • Compound Administration: Slowly administer the prepared OTCA solution. The maximum volume for oral gavage in mice is typically 10 mL/kg.

  • Post-Administration Monitoring: Observe the animal for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the trachea.

B. Intraperitoneal (IP) Injection:

  • Animal Restraint: Securely restrain the mouse, exposing the abdomen.

  • Injection Site: Locate the injection site in the lower right or left quadrant of the abdomen to avoid the cecum, bladder, and other vital organs.

  • Injection: Using a 25-27 gauge needle, insert the needle at a 15-20 degree angle and inject the OTCA solution. The maximum volume for IP injection in mice is typically 10-20 mL/kg.

C. Intravenous (IV) Injection:

  • Animal Restraint: Place the mouse in a suitable restraint device to immobilize the tail.

  • Vein Dilation: Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.

  • Injection: Using a 27-30 gauge needle with the bevel facing up, insert the needle into one of the lateral tail veins. A successful insertion will often be indicated by a small flash of blood in the needle hub.

  • Compound Administration: Slowly inject the OTCA solution. The maximum volume for a bolus IV injection in mice is typically 5 mL/kg.

D. Subcutaneous (SC) Injection:

  • Animal Restraint: Gently restrain the mouse.

  • Injection Site: Lift a fold of skin on the back, between the shoulder blades, to create a "tent."

  • Injection: Insert a 25-27 gauge needle into the base of the skin tent and inject the OTCA solution. The maximum volume for SC injection in mice is typically 10 mL/kg.

Trustworthiness and Self-Validation

To ensure the integrity of your experimental results, it is imperative to incorporate self-validating measures within your protocols.

  • Dose-Response Studies: Initially, conduct a dose-response study to determine the optimal dose for your specific model and endpoint. This involves testing a range of doses (e.g., low, medium, and high) to identify the most effective concentration with the least toxicity.

  • Pharmacodynamic Assessments: Whenever feasible, measure the direct downstream effects of OTCA administration. This includes quantifying tissue-specific glutathione levels at various time points post-administration to confirm target engagement.

  • Control Groups: Always include appropriate control groups, such as a vehicle control group receiving the same volume and formulation of the delivery vehicle without OTCA.

  • Toxicity Monitoring: Closely monitor the animals for any signs of toxicity, including changes in body weight, food and water intake, and overall behavior. In some studies, high doses of N-acetylcysteine (a related compound) have shown potential for adverse effects, highlighting the importance of careful dose selection.[17]

By adhering to these principles of rigorous experimental design and validation, researchers can confidently and accurately assess the therapeutic potential of L-2-oxothiazolidine-4-carboxylic acid in their murine models.

References

  • Development of a novel glutathione repleting agent, L-2-oxothiazolidine-4-carboxylic acid (Procysteine®) - ResearchGate. (n.d.). ResearchGate. Retrieved February 15, 2024, from [Link]

  • L-2-Oxothiazolidine-4-carboxylic acid prevents endotoxin-induced cardiac dysfunction. (n.d.). Retrieved February 15, 2024, from [Link]

  • L‐2‐Oxothiazolidine‐4‐Carboxylic Acid Mitigates the Thromboembolic Effects and Systemic Toxicityinduced by Sub‐acute Exposure to Cadmiumin Mice - Academia.edu. (n.d.). Academia.edu. Retrieved February 15, 2024, from [Link]

  • US10239847B1 - Method for 2-oxothiazolidine-4-carboxylic acid for cellular glutathione - Google Patents. (n.d.). Google Patents.
  • l-2-[13C]oxothiazolidine-4-carboxylic acid: a probe for precursor mobilization for glutathione synthesis | American Journal of Physiology-Endocrinology and Metabolism. (n.d.). American Physiological Society. Retrieved February 15, 2024, from [Link]

  • The glutathione precursor L-2-oxothiazolidine-4-carboxylic acid protects against liver injury due to chronic enteral ethanol exposure in the rat - PubMed. (2000, February 1). PubMed. Retrieved February 15, 2024, from [Link]

  • The Ameliorative Effects of L-2-Oxothiazolidine-4-Carboxylate on Acetaminophen-Induced Hepatotoxicity in Mice - MDPI. (2013, March 18). MDPI. Retrieved February 15, 2024, from [Link]

  • The ameliorative effects of L-2-oxothiazolidine-4-carboxylate on acetaminophen-induced hepatotoxicity in mice - PubMed. (2013, March 18). PubMed. Retrieved February 15, 2024, from [Link]

  • The Cysteine Prodrug L-2-Oxothiazolidine-4-Carboxylic Acid (OTC) Elicits Potent Antioxidant and Anti-inflammatory Effects in RPE: Relevance to Treatment of Age-Related Macular Degeneration | IOVS. (n.d.). IOVS. Retrieved February 15, 2024, from [Link]

  • Protective role of L-2-oxothiazolidine-4-carboxylic acid in cisplatin-induced renal injury. (n.d.). Retrieved February 15, 2024, from [Link]

  • L‐2‐Oxothiazolidine‐4‐Carboxylic Acid Mitigates the Thromboembolic Effects and Systemic Toxicityinduced by Sub‐acute Exposure to Cadmiumin Mice | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved February 15, 2024, from [Link]

  • Pharmacokinetics of 2-oxothiazolidine-4-carboxylate, a cysteine prodrug, and cysteine. (n.d.). Retrieved February 15, 2024, from [Link]

  • L-2-Oxothiazolidine-4-Carboxylic Acid Reverses Endothelial Dysfunction in Patients with Coronary Artery Disease - JCI. (n.d.). Journal of Clinical Investigation. Retrieved February 15, 2024, from [Link]

  • Toxicity evaluations of L-cysteine and Procysteine, a cysteine prodrug, given once intravenously to neonatal rats - PubMed. (1995, January 1). PubMed. Retrieved February 15, 2024, from [Link]

  • Life Extension by Diet Restriction and N-Acetyl-L-Cysteine in Genetically Heterogeneous Mice - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2024, from [Link]

  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research - Boston University. (n.d.). Boston University. Retrieved February 15, 2024, from [Link]

  • What is in over-the-counter (OTC) N-Acetylcysteine (NAC) supplements? - Dr.Oracle. (n.d.). Dr. Oracle. Retrieved February 15, 2024, from [Link]

  • Alternate N-Acetylcysteine Dosing Strategies Clinical Pearl - YouTube. (n.d.). YouTube. Retrieved February 15, 2024, from [Link]

  • Acetylcysteine (N-acetylcysteine, NAC) for the management of non-acetaminophen-induced acute liver failure - World Health Organization (WHO). (n.d.). World Health Organization. Retrieved February 15, 2024, from [Link]

  • L-2-oxothiazolidine-4-carboxylic acid, a cysteine prodrug: pharmacokinetics and effects on thiols in plasma and lymphocytes in human - PubMed. (1991, April 1). PubMed. Retrieved February 15, 2024, from [Link]

  • A review of alternative intravenous acetylcysteine regimens for acetaminophen overdose. (n.d.). Retrieved February 15, 2024, from [Link]

  • Reconstruction of cysteine biosynthesis using engineered cysteine-free and methionine-free enzymes. (n.d.). Retrieved February 15, 2024, from [Link]

  • Comparing N-Acetylcysteine and 4-Methylpyrazole as Antidotes for Acetaminophen Overdose - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2024, from [Link]

  • When does the body convert homocysteine into cysteine via transsulfuration? - Dr.Oracle. (n.d.). Dr. Oracle. Retrieved February 15, 2024, from [Link]

  • The impact of cysteine on lifespan in three model organisms: A systematic review and meta‐analysis - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2024, from [Link]

  • N-Acetylcysteine causes analgesia in a mouse model of painful diabetic neuropathy - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2024, from [Link]

  • Low-dose N-Acetylcysteine Protects Rats against Endotoxin-mediated Oxidative Stress, But High-dose Increases Mortality | American Journal of Respiratory and Critical Care Medicine - ATS Journals. (n.d.). American Thoracic Society. Retrieved February 15, 2024, from [Link]

  • The molecular mechanism of the conversion of ATC to l-cysteine in Pseudomonas sp. TS1138. - ResearchGate. (n.d.). ResearchGate. Retrieved February 15, 2024, from [Link]

  • Cysteine formation from homocysteine - Reactome Pathway Database. (n.d.). Reactome. Retrieved February 15, 2024, from [Link]

  • l-2-[13C]oxothiazolidine-4-carboxylic acid: a probe for precursor mobilization for glutathione synthesis | American Journal of Physiology-Endocrinology and Metabolism. (n.d.). American Physiological Society. Retrieved February 15, 2024, from [Link]

  • L-2-oxothiazolidine-4-carboxylic Acid Attenuates Oxidative Stress and Inflammation in Retinal Pigment Epithelium - PubMed. (2014, January 7). PubMed. Retrieved February 15, 2024, from [Link]

  • Effects of L-2-oxоthiazolidine-4-carboxylic acid on the lung antioxidant defense system in an asthma mouse model - TÜBİTAK Academic Journals. (n.d.). TÜBİTAK. Retrieved February 15, 2024, from [Link]

  • A prodrug of cysteine, L-2-oxothiazolidine-4-carboxylic acid, regulates vascular permeability by reducing vascular endothelial growth factor expression in asthma - PubMed. (2005, November 1). PubMed. Retrieved February 15, 2024, from [Link]

  • L-2-Oxothiazolidine-4-carboxylic acid or α-lipoic acid attenuates airway remodeling: involvement of nuclear factor-κB (NF-κB), nuclear factor erythroid 2p45-related factor-2 (Nrf2), and hypoxia-inducible factor (HIF) - PubMed. (2012, June 25). PubMed. Retrieved February 15, 2024, from [Link]

  • Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using 2-Nitro-5-thiocyanatobenzoic Acid - MDPI. (2021, April 29). MDPI. Retrieved February 15, 2024, from [Link]

Sources

In vitro incubation times for OTCA to maximize glutathione synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing In Vitro Incubation Times for L-2-Oxothiazolidine-4-Carboxylate (OTCA) to Maximize Intracellular Glutathione Synthesis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

L-2-oxothiazolidine-4-carboxylate (OTCA) is a potent cysteine prodrug used in vitro and in vivo to augment the synthesis of intracellular glutathione (GSH). As cysteine is the rate-limiting precursor for GSH synthesis, providing it in a stable, readily available form can significantly boost cellular antioxidant capacity.[1][2][3] However, the kinetics of OTCA uptake, its enzymatic conversion to cysteine, and the subsequent synthesis of GSH are cell-type dependent and time-sensitive. A suboptimal incubation time can lead to an underestimation of a cell line's synthetic capacity or, conversely, mask potential downstream effects.

This application note provides a comprehensive, field-tested guide for researchers to empirically determine the optimal OTCA incubation time to achieve maximal intracellular GSH concentrations in any given in vitro cell model. We will detail the underlying biochemical mechanism, provide a logical experimental workflow, present step-by-step protocols for dose-response and time-course studies, and include critical self-validating controls for cytotoxicity.

Scientific Principle: The OTCA to Glutathione Pathway

Glutathione (γ-L-glutamyl-L-cysteinyl-glycine) is the most abundant non-protein thiol in mammalian cells, central to antioxidant defense, detoxification of xenobiotics, and redox signaling.[4][5][6] Its synthesis is a two-step, ATP-dependent process catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthetase (GS). The activity of GCL and the availability of its substrate, cysteine, are the primary rate-limiting factors in this pathway.[4][5]

Directly supplementing cell culture media with cysteine is often inefficient due to its rapid oxidation to the less-soluble cystine. OTCA circumvents this issue by acting as a stable, cell-permeable precursor.[1][7] Once inside the cell, OTCA is hydrolyzed by the ubiquitous cytosolic enzyme 5-oxoprolinase (OPLAH), which opens the thiazolidine ring to yield L-cysteine.[7][8] This newly supplied cysteine is then readily available for GCL, driving the synthesis of GSH. This mechanism effectively bypasses the primary bottleneck in the GSH synthesis pathway.

OTCA_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytosol) OTCA_ext OTCA OTCA_int OTCA OTCA_ext->OTCA_int Cellular Uptake Enzyme 5-Oxoprolinase (OPLAH) OTCA_int->Enzyme Substrate Cysteine L-Cysteine Enzyme->Cysteine Product GCL Glutamate-Cysteine Ligase (GCL) Cysteine->GCL Rate-Limiting Substrate gamma_GC γ-Glutamylcysteine GCL->gamma_GC GS GSH Synthetase (GS) gamma_GC->GS GSH Glutathione (GSH) GS->GSH

Figure 1: Metabolic conversion of OTCA to Glutathione (GSH).

Experimental Design and Workflow

Determining the optimal incubation time requires a systematic, two-phase approach. First, a dose-response experiment is performed to identify a non-toxic, effective concentration of OTCA. Second, this optimal concentration is used in a time-course experiment to pinpoint the time of peak GSH accumulation. Including a parallel cell viability assay at each stage is critical for a self-validating system, ensuring that observed changes in GSH concentration are not artifacts of cytotoxicity.

Workflow Start Phase 0: Cell Culture & Seeding Phase1 Phase 1: Dose-Response Experiment (Fixed Time, e.g., 24h) Start->Phase1 P1_Task1 Treat cells with OTCA range (e.g., 0.1 - 10 mM) Phase1->P1_Task1 P1_Task2 Incubate for a fixed, long duration P1_Task1->P1_Task2 P1_Analysis Measure Intracellular GSH & Measure Cell Viability P1_Task2->P1_Analysis P1_Decision Identify Optimal Concentration (C_opt): Highest GSH increase with >90% viability P1_Analysis->P1_Decision Phase2 Phase 2: Time-Course Experiment (Fixed Concentration, C_opt) P1_Decision->Phase2 P2_Task1 Treat cells with C_opt Phase2->P2_Task1 P2_Task2 Harvest cells at multiple time points (e.g., 0, 2, 4, 8, 12, 24, 48h) P2_Task1->P2_Task2 P2_Analysis Measure Intracellular GSH P2_Task2->P2_Analysis Result Identify Optimal Incubation Time (T_opt): Time point with maximal GSH concentration P2_Analysis->Result

Sources

Advanced Formulation Strategies for Topical Delivery of L-2-Oxothiazolidine-4-carboxylic Acid (OTCA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

(4S)-2-oxo-1,3-thiazolidine-4-carboxylic acid (OTCA), commonly known as Procysteine, represents a sophisticated "prodrug" approach to antioxidant therapy. Unlike free cysteine, which is susceptible to rapid oxidation (forming cystine) and possesses an unpleasant sulfurous odor, OTCA is a stable, non-toxic thiazolidine derivative.

The Cysteine Delivery Paradox: Topical delivery of antioxidants is often limited by stability. OTCA solves this by utilizing the skin’s own enzymatic machinery. Upon penetration into keratinocytes, OTCA is cleaved by 5-oxoprolinase (an intracellular enzyme) to release free L-cysteine. This rate-limiting precursor drives the synthesis of Glutathione (GSH), the cell's master antioxidant.

Biological Pathway Visualization

OTCA_Mechanism OTCA Topical OTCA (Prodrug) Penetration Stratum Corneum Penetration OTCA->Penetration Enzyme 5-Oxoprolinase (Intracellular) Penetration->Enzyme Cellular Uptake Cysteine L-Cysteine (Rate Limiting) Enzyme->Cysteine Enzymatic Cleavage GSH_Syn GSH Synthesis (γ-GCS + GS) Cysteine->GSH_Syn GSH Glutathione (GSH) (Active Antioxidant) GSH_Syn->GSH Effects Pheomelanin Shift (Skin Lightening) & ROS Neutralization GSH->Effects

Figure 1: Intracellular bio-activation pathway of OTCA into Glutathione.

Pre-Formulation Characterization

Before vehicle design, the physicochemical constraints of OTCA must be addressed to ensure efficacy and stability.

ParameterSpecificationFormulation Impact
Molecular Weight 147.15 g/mol Low MW facilitates passive diffusion; suitable for liposomal or emulsion systems.
Solubility Water: Very Soluble (>4%)Ethanol: Soluble (>10%)Oil: InsolubleRequires an aqueous phase (O/W emulsion or Hydrogel). Cannot be dissolved in the oil phase.
pKa ~3.15 (Carboxylic Acid)Critical: Highly acidic in solution. Must be neutralized to pH 5.0–7.5 to prevent skin irritation and ensure stability.
Stability Solid: Stable (Refrigerate)Solution: Hydrolysis riskUnstable in acidic aqueous solution over time. Buffer systems are mandatory.
Melting Point 171–173 °CHeat stable, but formulation at high temperatures (>70°C) should be minimized to prevent degradation.

Vehicle Design & Protocols

Protocol A: High-Stability O/W Emulsion (The "Barrier Repair" Vehicle)

Rationale: An Oil-in-Water (O/W) emulsion allows the hydrophilic OTCA to reside in the continuous aqueous phase while the oil phase provides occlusive benefits to enhance penetration.

Target Concentration: 2.0% w/w OTCA Target pH: 6.0 ± 0.2

Ingredients
  • Phase A (Aqueous): Deionized Water (q.s. to 100%), Glycerin (3.0%), Disodium EDTA (0.1%).

  • Phase B (Oil): Cetearyl Alcohol (3.0%), Caprylic/Capric Triglyceride (10.0%), Glyceryl Stearate (2.0%), Dimethicone (1.0%).

  • Phase C (Active Premix): Water (10.0%), OTCA (2.0%) , Triethanolamine (TEA) or Arginine (to adjust pH).

  • Phase D: Preservative (e.g., Phenoxyethanol 0.5%).

Step-by-Step Methodology
  • Preparation of Active Premix (Phase C):

    • Dissolve 2.0g OTCA in 10.0g deionized water.

    • Self-Validating Step: Measure pH. It will be strongly acidic (~pH 2-3).

    • Slowly add Neutralizer (TEA or Arginine) under stirring until pH reaches 6.0. Do not skip this step. Adding acidic OTCA directly to the emulsion can destabilize thickeners and irritate skin.

  • Emulsification:

    • Heat Phase A and Phase B separately to 75°C.

    • Add Phase B to Phase A under high-shear homogenization (3000-5000 rpm) for 5 minutes.

  • Cooling & Incorporation:

    • Cool the emulsion to 40°C under moderate stirring (paddle mixer).

    • Add Phase C (Neutralized OTCA) to the main vessel.

    • Add Phase D (Preservative).

  • Final Homogenization:

    • Briefly homogenize (1 min) to ensure uniform distribution of the active.

    • Cool to room temperature.

Protocol B: Liposomal Encapsulation (The "Deep Delivery" Vehicle)

Rationale: Liposomes protect OTCA from premature oxidation/hydrolysis and enhance delivery across the stratum corneum. Since OTCA is water-soluble, it will be entrapped in the aqueous core.

Ingredients
  • Phospholipid: Hydrogenated Phosphatidylcholine (HPC) - 5.0%

  • Cholesterol: 1.0% (Stabilizer)

  • Active: OTCA - 1.0%

  • Solvent: Ethanol (for lipid film), Phosphate Buffer (pH 6.5).

Step-by-Step Methodology
  • Lipid Film Formation:

    • Dissolve HPC and Cholesterol in Ethanol in a round-bottom flask.

    • Evaporate ethanol using a rotary evaporator at 45°C under vacuum until a thin, dry lipid film forms on the flask wall.

  • Hydration (Loading):

    • Prepare a solution of 1% OTCA in Phosphate Buffer (pH 6.5). Ensure pH is neutral.

    • Add the OTCA solution to the flask containing the dry lipid film.

    • Rotate at 50°C (above the phase transition temperature of lipids) for 1 hour. The film will hydrate and form Multilamellar Vesicles (MLVs).

  • Sizing (Extrusion/Sonication):

    • Sonication: Probe sonicate the MLV suspension for 10 mins (cycles of 30s on/30s off) to reduce size to Small Unilamellar Vesicles (SUVs).

    • Extrusion (Preferred): Pass through a 200nm polycarbonate membrane 10 times for uniform size distribution.

  • Purification (Optional):

    • Dialysis can be used to remove unencapsulated OTCA, though for topical use, unencapsulated active in the external phase often provides an immediate "burst" effect.

Analytical Validation (QC Protocol)

To ensure the vehicle delivers the correct dosage, a robust HPLC method is required.

Method: Reverse-Phase HPLC (RP-HPLC) Detection: UV at 210 nm (Carboxyl group detection) or Post-column derivatization (for higher sensitivity). Note: For standard QC of 1-2% formulations, UV at 210nm is sufficient if excipients do not interfere.

ParameterCondition
Column C18 (e.g., Zorbax SB-C18), 5µm, 4.6 x 150mm
Mobile Phase 20mM Potassium Phosphate Buffer (pH 2.5) : Methanol (95:5 v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Wavelength 210 nm
Retention Time OTCA typically elutes early (2–4 mins) due to high polarity.

Sample Preparation for Emulsions:

  • Weigh 1g of cream.

  • Disperse in 10mL mobile phase.

  • Vortex for 5 mins and sonicate for 10 mins to break emulsion.

  • Centrifuge at 4000 rpm for 10 mins.

  • Filter supernatant (0.45µm PTFE) into HPLC vial.

Decision Matrix for Vehicle Selection

Select the appropriate vehicle based on the intended therapeutic endpoint.

Vehicle_Selection Start Select Therapeutic Goal Goal1 Anti-Aging / Barrier Repair Start->Goal1 Goal2 Hyperpigmentation / Spot Treatment Start->Goal2 SkinType1 Dry / Compromised Skin Goal1->SkinType1 SkinType2 Oily / Normal Skin Goal1->SkinType2 Vehicle2 Liposomal Serum (Protocol B) (Deep Penetration) Goal2->Vehicle2 Requires Basal Layer Targeting Vehicle1 O/W Emulsion (Protocol A) (Occlusive + Hydrating) SkinType1->Vehicle1 Vehicle3 Hydrogel (Lightweight) SkinType2->Vehicle3

Figure 2: Decision tree for selecting the optimal OTCA vehicle based on skin indication.

References

  • PubChem. (n.d.).[1] (4S)-2-oxo-1,3-thiazolidine-4-carboxylic acid | C4H5NO3S.[1] National Library of Medicine. Retrieved from [Link]

  • Google Patents. (1999). L-2-oxothiazolidine-4-carboxylic acid derivatives and use thereof for skincare (US6004543A).
  • Piechocka, J., et al. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Scientific Reports. Retrieved from [Link]

  • Watanabe, F., et al. (2014). Skin-whitening and skin-condition-improving effects of topical oxidized glutathione: a double-blind and placebo-controlled clinical trial in healthy women. Clinical, Cosmetic and Investigational Dermatology. (Contextual reference for Glutathione mechanisms). Retrieved from [Link]

Sources

Experimental design for testing OTCA in acetaminophen-induced hepatotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Evaluation of Obeticholic Acid (OTCA) in Acetaminophen-Induced Hepatotoxicity

Executive Summary

Acetaminophen (APAP) overdose remains the leading cause of acute liver failure (ALF) in the Western world. While N-acetylcysteine (NAC) is the standard of care, its narrow therapeutic window necessitates the development of novel therapeutics. Obeticholic Acid (OTCA), also known as OCA or INT-747, is a potent, semi-synthetic agonist of the Farnesoid X Receptor (FXR).

This Application Note provides a rigorous, field-validated experimental framework for testing OTCA efficacy in APAP-induced hepatotoxicity models. Unlike generic protocols, this guide focuses on causality —explaining why specific parameters (e.g., fasting duration, dosing vectors) are critical for reproducibility—and establishes self-validating checkpoints to ensure data integrity.

Mechanistic Rationale

To design a robust experiment, one must understand the molecular interplay between the toxin and the rescue agent.

  • The Toxin (APAP): At high doses, sulfation and glucuronidation pathways are saturated.[1] APAP is shunted to CYP2E1, producing the toxic metabolite NAPQI .[1] NAPQI depletes cellular Glutathione (GSH), leading to mitochondrial dysfunction, ROS generation, and centrilobular necrosis.

  • The Rescue (OTCA/FXR): Activation of FXR by OTCA triggers a transcriptional cascade that:

    • Restores GSH: Upregulates glutamate-cysteine ligase (GCLC/GCLM).

    • Enhances Detoxification: Induces Phase II/III transporters (BSEP, MDR2) and enzymes (SULTs, UGTs).

    • Suppresses Inflammation: Trans-represses NF-

      
      B, reducing TNF-
      
      
      
      and IL-6 production.
Visualizing the Pathway

The following diagram maps the antagonistic relationship between APAP toxicity and OTCA-mediated rescue.

G APAP Acetaminophen (Overdose) NAPQI NAPQI (Toxic Metabolite) APAP->NAPQI CYP2E1 ROS Mitochondrial ROS & Necrosis NAPQI->ROS GSH Depletion OTCA OTCA (Obeticholic Acid) FXR FXR Activation (Nuclear Receptor) OTCA->FXR Agonism GSH GSH Restoration (GCLC/GCLM) FXR->GSH Transcription Detox Phase II/III (BSEP, UGTs) FXR->Detox Transcription AntiInf Anti-Inflammatory (NF-kB Repression) FXR->AntiInf Trans-repression GSH->NAPQI Neutralization Detox->APAP Clearance AntiInf->ROS Mitigation

Figure 1: Mechanistic interaction between APAP-induced toxicity pathways (Red) and OTCA-mediated FXR protective signaling (Green/Blue).

Experimental Strategy & Study Design

Critical Control Point: The choice of animal model and fasting state is the single largest source of variability in APAP studies.

  • Species/Strain: Male C57BL/6 mice (8-10 weeks). Reasoning: This strain is highly susceptible to APAP due to high basal CYP2E1 levels. Females are often resistant; do not use mixed genders.

  • Fasting: MANDATORY. Mice must be fasted (12–16 hours) prior to APAP administration. Reasoning: Fasting depletes hepatic glycogen and basal GSH, lowering the threshold for NAPQI toxicity and ensuring consistent injury scores.

Treatment Groups
GroupTreatmentDoseRoutePurpose
1 Vehicle Control1% Methylcellulosep.o.Baseline normalization
2 APAP Model300 mg/kgi.p.Disease induction (Positive Control)
3 OTCA Prophylactic10–30 mg/kgp.o.Test prevention (Pre-treatment)
4 OTCA Therapeutic10–30 mg/kgp.o.Test rescue (Post-treatment)
5 OTCA Only30 mg/kgp.o.[2][3]Toxicity control (Rule out drug injury)

Detailed Protocols

Protocol A: Workflow & Dosing

This workflow describes a Prophylactic approach (OTCA pre-treatment), which is standard for establishing mechanism.

Workflow cluster_0 Pre-Treatment Phase (Days 1-6) cluster_1 Induction Phase (Day 7) cluster_2 Analysis Phase Dose1 Daily OTCA Gavage (30 mg/kg) Fast Fast Animals (12-16 hrs) Dose1->Fast End Pre-treat APAP_Inj APAP Injection (300 mg/kg i.p.) Fast->APAP_Inj GSH Depleted Sacrifice Sacrifice (6h or 24h post-APAP) APAP_Inj->Sacrifice Injury Development Collect Serum & Liver Collection Sacrifice->Collect

Figure 2: Experimental timeline for prophylactic OTCA evaluation. For therapeutic models, OTCA is administered 1-2 hours AFTER APAP.

Step-by-Step:

  • Acclimatization: House mice at

    
     with 12h light/dark cycle for 1 week.
    
  • OTCA Preparation: Dissolve OTCA in 1% Methylcellulose (or corn oil). Sonicate to ensure suspension.

  • Pre-Treatment: Administer OTCA (30 mg/kg) via oral gavage once daily for 6 days.

  • The Fast: On Day 6 evening, remove food. Water must remain available.

  • APAP Preparation: Dissolve Acetaminophen in warm sterile saline (

    
    ) to a concentration of 15-20 mg/mL. Note: APAP precipitates on cooling; keep warm.
    
  • Induction: Inject APAP (300 mg/kg) intraperitoneally (i.p.).

  • Recovery: Return food to cages immediately after APAP dosing to prevent hypoglycemic shock.

  • Termination: Euthanize via

    
     asphyxiation at T=6h (for peak injury) or T=24h (for regeneration/survival).
    
Protocol B: Sample Collection & Biochemistry

Serum:

  • Collect blood via cardiac puncture. Clot for 30 min at RT. Centrifuge 2000xg for 15 min.

  • Assay: ALT (Alanine Aminotransferase) and AST.[2][3][4][5]

    • Validation Threshold: The APAP-only group must show ALT > 3000 U/L at 6-24h. If ALT < 1000 U/L, the induction failed (likely due to insufficient fasting or bad APAP batch).

Liver Tissue:

  • Aliquot 1 (Flash Freeze): Liquid nitrogen. Use for Western Blot (FXR, SHP, JNK) and GSH assay.

  • Aliquot 2 (Formalin): 10% Neutral Buffered Formalin. Use for H&E staining.[4]

Protocol C: Molecular Validation (Western Blot)

To prove OTCA worked via FXR, you must demonstrate target engagement.

  • Primary Antibodies:

    • Anti-FXR (Nuclear receptor check)

    • Anti-SHP (Small Heterodimer Partner - direct FXR target)

    • Anti-BSEP (Bile Salt Export Pump - functional output)

    • Anti-p-JNK (Marker of APAP-induced stress)

  • Expected Result: OTCA treated livers should show elevated SHP/BSEP and reduced p-JNK compared to APAP-only.

Data Interpretation & Self-Validation

Use this table to validate your results. If your controls do not match these trends, the experiment is technically flawed.

EndpointVehicle ControlAPAP Only (Model)APAP + OTCA (Rescue)Interpretation
Serum ALT (U/L) < 50> 3000< 1000Primary Endpoint. Massive reduction indicates protection.
Hepatic GSH High (100%)Depleted (< 10%)Restored (> 50%)Confirms antioxidant mechanism.
Histology (H&E) NormalCentrilobular NecrosisPreserved ArchitectureLook for Zone 3 specific damage in APAP group.
FXR/SHP Protein BasalSuppressedInduced/Restored Proof of Mechanism. Confirms OTCA activated FXR.
TNF-

mRNA
LowHighLowConfirms anti-inflammatory effect.

Troubleshooting & Tips

  • "My APAP group didn't die/show injury."

    • Cause: Insufficient fasting. Mice eat at night. If they were not fasted effectively, hepatic GSH levels remain too high to allow NAPQI toxicity.

    • Fix: Ensure strict 12-16h fasting. Remove bedding if it is edible (e.g., corn cob) or use wire-bottom cages during fasting.

  • "OTCA didn't dissolve."

    • Cause: OTCA is hydrophobic.

    • Fix: Use 0.5% - 1% Methylcellulose or 0.5% CMC-Na. Sonicate for 20 mins. Do not heat above

      
      .
      
  • "High variability in ALT levels."

    • Cause: Inconsistent i.p. injection (injecting into gut/fat).

    • Fix: Practice restraint technique. Use a 25G needle. A successful i.p. injection should show no resistance and no bleb formation.

References

  • Lee, F. Y., et al. (2010). "Activation of the Farnesoid X Receptor Provides Protection against Acetaminophen-Induced Hepatic Toxicity."[6][7] Molecular Endocrinology.

  • Awasthi, A., et al. (2022). "Hepatoprotective effect of obeticholic acid on acetaminophen induced hepatotoxicity in mice." Indian Journal of Experimental Biology.

  • McGill, M. R., & Jaeschke, H. (2013). "Metabolism and Disposition of Acetaminophen: Recent Advances in Relation to Hepatotoxicity and Diagnosis." Pharmaceutical Research.

  • Jin, Q., et al. (2021). "FXR-Deoxycholic Acid-TNF-α Axis Modulates Acetaminophen-Induced Hepatotoxicity."[8] Toxicological Sciences.

  • Woolbright, B. L., & Jaeschke, H. (2015). "Role of the inflammasome in acetaminophen-induced liver injury and acute liver failure." Journal of Hepatology.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting HPLC Analysis of 2-Oxo-1,3-thiazolidine-4-carboxylic Acid (Procysteine)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket Type: Method Development / Troubleshooting Analyte: 2-oxo-1,3-thiazolidine-4-carboxylic acid (OTCA / Procysteine) Chemical Profile: Acidic (Carboxylic acid), Polar, Potential Metal Chelator

Introduction: The Chemistry of Tailing

Welcome to the technical support portal. You are likely experiencing peak tailing (symmetry factor > 1.5) with 2-oxo-1,3-thiazolidine-4-carboxylic acid.[1][2][3][4][5] To fix this, we must first understand the molecule's behavior in solution.

OTCA contains a carboxylic acid moiety (pKa ~3.5) and a thiazolidine ring containing both sulfur and nitrogen. Tailing in this specific molecule is rarely random; it is usually caused by one of three specific chemical mismatches:

  • Ionization State: Running the mobile phase pH too close to the pKa, causing a mixture of ionized and non-ionized species.

  • Silanol Interactions: The ring nitrogen or carbonyl oxygen interacting with acidic silanols on the silica support.

  • Metal Chelation: The sulfur-nitrogen-acid motif forming complexes with trace iron in stainless steel frits.

Module 1: Mobile Phase & pH Optimization

The Issue: The most common cause of tailing for OTCA is pH instability. If your mobile phase pH is between 3.0 and 4.5, the analyte is rapidly flipping between protonated and deprotonated states as it travels down the column. This results in broad, tailing peaks.[6]

The Fix: You must force the molecule into a single state. For C18 retention, the protonated (neutral) state is preferred.

Troubleshooting Protocol
  • Current State: If using Formic Acid (pH ~2.7) or Acetate (pH ~4.5).

  • Action: Switch to a Phosphate Buffer at pH 2.3 - 2.5 .

  • Why? Phosphate has high buffering capacity at low pH, ensuring the carboxylic acid remains 99% protonated. Formic acid is volatile and weak; it may not suppress ionization effectively if the sample concentration is high.

ParameterRecommendationTechnical Rationale
Buffer Type Potassium Phosphate (20-25 mM)High ionic strength suppresses secondary interactions; stable pH.
pH Target 2.3 ± 0.1 Well below pKa (~3.5) to ensure neutral state and max retention.
Organic Modifier Methanol or AcetonitrileMethanol often provides better peak shape for polar acids due to H-bonding capabilities.

Module 2: Stationary Phase Selection

The Issue: Older or "Type A" silica columns have high metal content and acidic surface silanols. OTCA is a polar heterocycle; it will "drag" along these active sites, causing a tail.

The Fix: Use a high-purity, highly end-capped column, or a column with embedded polar groups.

Recommended Column Chemistries
  • High-Purity C18 (Type B Silica): Ensure the carbon load is high (~15-20%) and fully end-capped.

    • Example: Zorbax Eclipse Plus, Waters Symmetry, or equivalent.

  • Polar-Embedded C18: These phases shield silanols and provide a "water layer" that improves the shape of polar analytes.

    • Example: Phenomenex Synergi Fusion or Agilent Bonus-RP.

Module 3: System Hygiene & Metal Chelation

The Issue: The thiazolidine ring combined with a carboxylic acid is a potential chelating agent. If your HPLC system has older stainless steel tubing or frits, trace iron can bind to the analyte, causing severe tailing or peak splitting.

The Fix: Passivate the system or add a sacrificial chelator.

Diagnostic Test

Add 0.1 mM EDTA to your aqueous mobile phase.

  • Result: If peak shape dramatically improves, your issue is metal chelation.

  • Permanent Fix: Replace column frits with PEEK or use a "bio-inert" LC system.

Visual Troubleshooting Logic

Use the following decision tree to isolate your specific issue.

HPLC_Troubleshooting Start START: Peak Tailing Detected Check_pH Is Mobile Phase pH < 2.5? Start->Check_pH Adjust_pH Action: Lower pH to 2.3 Use Phosphate Buffer Check_pH->Adjust_pH No Check_Column Is Column 'Type B' High Purity & End-capped? Check_pH->Check_Column Yes Adjust_pH->Check_Column Change_Column Action: Switch to High Purity C18 or Polar Embedded Column Check_Column->Change_Column No Check_Sample Is Sample Solvent Stronger than Mobile Phase? Check_Column->Check_Sample Yes Change_Column->Check_Sample Dilute_Sample Action: Dilute Sample in Mobile Phase A Check_Sample->Dilute_Sample Yes (e.g. 100% ACN) Check_Metals Does adding EDTA improve shape? Check_Sample->Check_Metals No Dilute_Sample->Check_Metals Passivate Action: Passivate System or Use PEEK Frits Check_Metals->Passivate Yes Success Peak Symmetry < 1.5 Check_Metals->Success No (Issue Resolved) Passivate->Success

Caption: Logic flow for isolating the root cause of OTCA peak tailing, moving from chemical equilibrium to physical interactions.

Standardized Validation Protocol

If your current method is failing, adopt this "Gold Standard" starting point. This method minimizes ionization issues and silanol activity.

Method Parameters
ParameterSetting
Column C18 (L1), 250 x 4.6 mm, 5 µm (High Purity, e.g., Zorbax Eclipse Plus)
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 2.5
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Temperature 25°C - 30°C (Control is critical for viscosity/pressure)
Detection UV @ 210 nm (Carbonyl absorption)
Injection Vol 10 - 20 µL
Step-by-Step Execution
  • Buffer Prep: Dissolve 2.72g KH₂PO₄ in 900mL water. Adjust pH to 2.5 with Phosphoric Acid (85%). Dilute to 1L. Filter through 0.45µm nylon filter.

  • Equilibration: Flush column with 50:50 ACN:Water for 15 mins, then equilibrate with starting conditions (e.g., 95% A / 5% B) for 20 mins.

  • Blank Run: Inject Mobile Phase A to ensure baseline stability at 210 nm.

  • System Suitability: Inject a standard solution (approx. 0.1 mg/mL).

    • Acceptance Criteria: Tailing Factor (T) should be ≤ 1.5.

FAQ: Frequently Asked Questions

Q: Can I use Formic Acid instead of Phosphate? A: Yes, for LC-MS applications where non-volatile salts are prohibited. However, Formic Acid (pH ~2.7) has less buffering capacity than Phosphate. If you observe tailing with Formic Acid, try increasing the concentration to 0.1% or 0.2% to suppress silanol ionization.

Q: My peak is splitting (doublet). Is this tailing? A: No, splitting usually indicates a physical issue or solvent mismatch.

  • Solvent Mismatch: If you dissolved your sample in 100% Acetonitrile but your mobile phase is 95% water, the sample precipitates or travels faster than the eluent at the head of the column. Dissolve your sample in the mobile phase.

  • Blocked Frit: High backpressure + split peak often means the inlet frit is clogged. Reverse flush the column (if permitted) or change the guard cartridge.[6]

Q: Why is the baseline drifting at 210 nm? A: 2-oxo-1,3-thiazolidine-4-carboxylic acid lacks a strong chromophore, forcing you to use low UV (210 nm). At this wavelength, organic modifiers (especially Methanol) absorb light.

  • Fix: Use Acetonitrile (lower UV cutoff than Methanol). Ensure your reference wavelength (if using DAD) is off, or set correctly (e.g., 360 nm).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7075248, (4S)-2-oxo-1,3-thiazolidine-4-carboxylic acid. Retrieved from [Link]

  • Sielc Technologies. Separation of Thiazolidine on Newcrom R1 HPLC column. (Demonstrates the necessity of low silanol activity columns for thiazolidine separations). Retrieved from [Link]

  • Dolan, J. W. (2026). LCGC: Troubleshooting Peak Tailing. (General principles of silanol interactions and pH control). Retrieved from [Link]

  • Zhang, Y., et al. (2013). HPLC determination of enantiomeric thiazolidine-2-carboxylic acid on chiral stationary phase. Acta Chromatographica, 25(2), 287-296.[7] (Provides context on the stability and detection of thiazolidine derivatives). Retrieved from [Link]

Sources

Technical Support Center: Procysteine (L-2-oxothiazolidine-4-carboxylate) Stability & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing pH-dependent stability issues of Procysteine in culture media Audience: Researchers, Scientists, and Drug Development Professionals Doc ID: TS-OTC-2024-V2

The Mechanistic Basis: Why Procysteine Instability Occurs

Executive Summary: Procysteine (L-2-oxothiazolidine-4-carboxylate, or OTC) acts as a "Trojan Horse" for cysteine delivery. Unlike L-Cysteine, which rapidly auto-oxidizes in culture media to form insoluble L-Cystine and generates cytotoxic hydrogen peroxide (


), OTC masks the reactive sulfhydryl (-SH) group within a thiazolidine ring.

The Stability Paradox: While OTC is designed to be stable extracellularly, its protective ring structure is susceptible to pH-dependent hydrolysis .

  • Ideal State: OTC remains intact in the media

    
     enters the cell via the SLC5A8 transporter 
    
    
    
    converted to Cysteine by 5-oxoprolinase.
  • Failure Mode: At alkaline pH (pH > 7.8) or in the presence of strong nucleophiles, the ring opens spontaneously outside the cell. This releases free cysteine into the media, which immediately oxidizes to insoluble cystine, precipitating out of solution and triggering oxidative stress—the exact problem OTC was meant to solve.

Pathway Visualization: The "Trojan Horse" Mechanism

OTC_Pathway cluster_extracellular Extracellular Environment (Media) cluster_membrane Cell Membrane cluster_intracellular Intracellular Environment OTC_Ext Intact Procysteine (OTC) Cys_Free Free Cysteine (Hydrolyzed) OTC_Ext->Cys_Free Alkaline pH (>8.0) Spontaneous Hydrolysis Transporter SLC5A8 / SMCT1 Transporter OTC_Ext->Transporter Uptake Cystine_Ppt Cystine Precipitate (Insoluble) Cys_Free->Cystine_Ppt Auto-oxidation (Fe/Cu Catalysis) ROS H2O2 / ROS (Cytotoxic) Cys_Free->ROS Fenton Reaction OTC_Int Intracellular OTC Transporter->OTC_Int Cys_Int L-Cysteine OTC_Int->Cys_Int Enzymatic Cleavage Enzyme 5-oxoprolinase Enzyme->OTC_Int Catalyzes GSH Glutathione (GSH) Synthesis Cys_Int->GSH Biosynthesis

Figure 1: The intended pathway of Procysteine (Blue/Green) versus the failure mode caused by pH instability (Red). Note that extracellular hydrolysis reverts OTC to the unstable Cysteine phenotype.

Preparation & Storage Protocols

Strict adherence to pH and temperature during stock preparation is critical to prevent ring opening.

Standard Operating Procedure (SOP): Stock Preparation
ParameterSpecificationRationale
Solvent Cell Culture Grade Water or PBS (pH 7.0 - 7.2)Avoid alkaline buffers (Tris pH 8.0+) which catalyze ring opening.
Concentration 100 mM - 500 mM (Stock)High solubility allows concentrated stocks; minimizes volume added to culture.
Sterilization 0.22 µm PVDF/PES Filtration DO NOT AUTOCLAVE. Heat accelerates hydrolysis of the thiazolidine ring.
Storage -20°C (Aliquot)Freeze/thaw cycles degrade the molecule. Single-use aliquots are mandatory.
Working Conc. 1 mM - 10 mM (Typical)Depends on cell line 5-oxoprolinase activity.
Critical Handling Note:

Do not add Procysteine to media that is already known to be alkaline (e.g., media left in the fridge for weeks where CO2 has off-gassed, raising pH to ~8.0). Re-equilibrate media pH with CO2 or HEPES before adding OTC.

Troubleshooting Dashboard (Q&A)

Issue 1: "I see white crystalline precipitate in my media after 24 hours."

Diagnosis: Premature Hydrolysis & Oxidation. Mechanism: Your OTC stock or media pH was likely too high. The OTC ring opened, releasing cysteine. This free cysteine reacted with trace metals (Iron/Copper) in the media to form Cystine , which is highly insoluble. Corrective Actions:

  • Check Media pH: Ensure media is pH 7.2–7.4. If pH > 7.8, hydrolysis accelerates.

  • Chelation: If your media is rich in transition metals (e.g., DMEM/F12), consider adding a slight excess of EDTA (if compatible with your cells) to prevent metal-catalyzed oxidation of any free cysteine.

  • Validation: Perform the "Ellman's Shift Test" (See Section 4) on your stock solution.

Issue 2: "My cells are not growing, despite adding Procysteine."

Diagnosis: Intracellular Enzymatic Bottleneck. Mechanism: OTC is a prodrug.[1] It requires the enzyme 5-oxoprolinase to release cysteine.[1] If your specific cell line (e.g., certain stem cells or engineered CHO lines) has low expression of this enzyme, OTC acts as an inert osmolyte, starving the cells of cysteine. Corrective Actions:

  • Dose Response: Titrate OTC up to 10 mM.

  • Transporter Check: Verify expression of SLC5A8 (SMCT1), the primary transporter for OTC.

  • Alternative: If 5-oxoprolinase activity is absent, you must switch to dipeptides (e.g., L-Cystine dihydrochloride or chemically modified dipeptides) rather than OTC.

Issue 3: "Can I co-formulate Procysteine with N-Acetylcysteine (NAC)?"

Answer: Yes, but unnecessary and potentially confounding. Reasoning: NAC is acidic and lowers media pH (stabilizing OTC), but NAC also supplies cysteine via deacetylation. Using both confounds your data on antioxidant mechanisms. Furthermore, NAC is membrane-permeable via passive diffusion, whereas OTC requires active transport. Using both complicates kinetic modeling.

Self-Validating System: The Ellman's Shift Assay

How do you prove your Procysteine stock is stable and not just a bottle of hydrolyzed cysteine?

The Principle:

  • Ellman’s Reagent (DTNB) reacts with free thiols (-SH) to turn yellow (Abs 412nm).[2][3]

  • Intact OTC: The thiol is "hidden" in the ring. Result: Clear (Negative).

  • Degraded OTC: The ring is open. Result: Yellow (Positive).

Protocol: Quality Control Check

Materials: DTNB (Ellman's Reagent), Phosphate Buffer (pH 8.0), Spectrophotometer.

  • Blank: 900 µL Buffer + 100 µL DTNB.

  • Control (Positive): 900 µL Buffer + 100 µL L-Cysteine (1 mM) + 100 µL DTNB.

  • Sample (OTC Stock): 900 µL Buffer + 100 µL Your OTC Stock (diluted to 1 mM) + 100 µL DTNB.

Interpretation Table:

Sample AppearanceAbsorbance (412nm)StatusAction
Clear / Pale < 0.05 ODPASS OTC is intact. Safe to use.
Bright Yellow > 0.50 ODFAIL OTC has hydrolyzed. Discard stock.

Note: The assay buffer is pH 8.0, but the reaction is fast (<5 mins). Intact OTC will not hydrolyze fast enough during the assay to generate a false positive.

Troubleshooting Logic Flow

Use this logic gate to diagnose stability issues in real-time.

Troubleshooting_Logic Start Start: Observation Precip Precipitate in Media? Start->Precip Viability Low Viability / No Growth? Start->Viability Ellman Run Ellman's Test on Stock Precip->Ellman Yes Result_Pos Positive (Yellow) Free Thiol Detected Ellman->Result_Pos Result_Neg Negative (Clear) Ring Intact Ellman->Result_Neg Action_Discard Stock Hydrolyzed. Discard & Re-make in Acidic/Neutral Buffer Result_Pos->Action_Discard Action_Media Stock is Good. Issue is Media pH or Metal Contamination Result_Neg->Action_Media Enzyme_Check Check 5-oxoprolinase Activity Viability->Enzyme_Check

Figure 2: Decision tree for diagnosing Procysteine failures.

References

  • Anderson, M. E., & Meister, A. (1987). Intracellular delivery of cysteine. Methods in Enzymology, 143, 313-325. Link

  • Martin, P. M., et al. (2012). The Cysteine Prodrug L-2-Oxothiazolidine-4-Carboxylic Acid (OTC) Elicits Potent Antioxidant and Anti-inflammatory Effects in RPE.[4] Investigative Ophthalmology & Visual Science, 53(14). Link

  • Williamson, J. M., Boettcher, B., & Meister, A. (1982). Intracellular cysteine delivery system that protects against toxicity by promoting glutathione synthesis.[1] Proceedings of the National Academy of Sciences, 79(20), 6246–6249. Link

  • Porta, C., et al. (1991). L-2-oxothiazolidine-4-carboxylic acid and N-acetylcysteine as precursors of intracellular glutathione.[5] Blood Purification, 14(1), 1-7. Link

Sources

Troubleshooting reproducibility issues in OTCA-mediated glutathione restoration experiments

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Case File #OTCA-GSH-001 Subject: Troubleshooting Reproducibility in OTCA-Mediated Glutathione Restoration Status: Open / High Priority Assigned Specialist: Senior Application Scientist

Executive Summary: The "5-OP Bottleneck"

Welcome to the technical support center. If you are observing inconsistent Glutathione (GSH) restoration using L-2-Oxothiazolidine-4-carboxylate (OTCA) , you are likely encountering a biological bottleneck rather than a chemical failure.

Unlike N-Acetylcysteine (NAC), which can be deacetylated by ubiquitous acylases or simply release cysteine via plasma exchange, OTCA is a prodrug that strictly requires the intracellular enzyme 5-oxoprolinase (5-OP) to release cysteine.

The Core Axiom:



This guide replaces generic advice with a root-cause analysis framework designed to isolate variables in enzyme kinetics, reagent chemistry, and analytical validation.

Part 1: Diagnostic Workflow

Before altering your protocol, determine where the failure occurs. Use this decision tree to diagnose the root cause.

OTCADiagnostic Start START: No GSH Increase Observed after OTCA Treatment CheckMedia Step 1: Check Media pH Did media turn yellow/orange upon addition? Start->CheckMedia Neutralize Action: OTCA is acidic. Neutralize stock to pH 7.4 with NaOH. CheckMedia->Neutralize Yes CheckTime Step 2: Check Incubation Time Is incubation < 4 hours? CheckMedia->CheckTime No Neutralize->CheckTime IncreaseTime Action: OTCA kinetics are slow. Extend to 12-24 hours. CheckTime->IncreaseTime Yes CheckCell Step 3: Biological Validation Is the cell line known to express 5-OP? CheckTime->CheckCell No IncreaseTime->CheckCell RunPosControl Action: Run Parallel NAC Control. If NAC works but OTCA fails -> Low 5-OP expression. CheckCell->RunPosControl Unknown/No CheckAssay Step 4: Assay Interference Is protein precipitated before DTNB? CheckCell->CheckAssay Yes Precipitate Action: OTCA/Proteins interfere with Ellman's. Use SSA/PCA precipitation. CheckAssay->Precipitate No Success GSH Restoration Verified CheckAssay->Success Yes

Figure 1: Diagnostic logic flow for isolating failure points in OTCA experiments. Blue nodes indicate biological checkpoints; Yellow nodes indicate protocol corrections.

Part 2: Technical Modules

Module 1: The Biological Variable (Enzyme Dependency)

The Issue: Reproducibility often fails because researchers assume all cell lines metabolize OTCA equally. 5-oxoprolinase activity is tissue-specific. Kidney and liver tissues generally have high activity, while certain tumor lines or fibroblasts may have downregulated 5-OP expression.

Mechanism of Action: OTCA enters the cell and acts as a substrate analog for 5-oxoproline.

  • Entry: OTCA crosses the membrane (often via carboxylate transporters).

  • Conversion: 5-oxoprolinase (ATP-dependent) cleaves the ring.

  • Release: S-Carboxy-L-Cysteine is formed, which spontaneously decarboxylates to L-Cysteine .

  • Synthesis: L-Cysteine feeds into

    
    -Glutamylcysteine Synthetase (
    
    
    
    -GCS).

Troubleshooting Steps:

  • The "NAC Challenge": Run a side-by-side comparison. Treat Group A with OTCA (5-10 mM) and Group B with NAC (5-10 mM).

    • Result: If NAC restores GSH but OTCA does not, your cell line likely lacks sufficient 5-oxoprolinase activity.

  • Cell Line Selection:

    • High Probability of Success: HepG2 (Liver), HK-2 (Kidney).

    • Variable/Low Probability: CHO cells, certain HeLa clones (highly passage-dependent).

Module 2: Chemical & Reagent Variables

The Issue: L-2-Oxothiazolidine-4-carboxylic acid is a carboxylic acid.[1] Dissolving it directly in media or water results in a highly acidic solution (pH ~2-3).

Impact:

  • Acidification: Adding un-neutralized OTCA to cell culture media will overcome the bicarbonate buffer, turning the media yellow (phenol red indicator) and causing acid-induced cytotoxicity, which paradoxically depletes GSH.

  • Precipitation: In high concentrations (>10 mM), acidic OTCA may precipitate proteins in the media (FBS).

Corrective Protocol (Stock Preparation):

  • Weigh OTCA powder.

  • Dissolve in PBS or distilled water.

  • Crucial Step: Adjust pH to 7.4 using 1N NaOH dropwise while monitoring.

  • Filter sterilize (0.22 µm).

  • Note: Prepare fresh. The ring structure is stable, but the neutralized salt form can degrade over prolonged storage.

Module 3: Experimental Design & Kinetics

The Issue: OTCA is a "slow-release" precursor. It does not provide the immediate cysteine spike seen with NAC.

Comparative Kinetics Data:

ParameterN-Acetylcysteine (NAC)OTCA (Procysteine)
Mechanism Deacetylation / Plasma Exchange5-oxoprolinase conversion
Onset of GSH Rise Rapid (1–4 hours)Delayed (4–12 hours)
Duration Short (Peak & Drop)Sustained (Steady Release)
Toxicity Potential at high doses (Acidic/Osmotic)Lower (Intracellular delivery)
Ideal Incubation 4–12 Hours12–24 Hours

Standardized Treatment Protocol:

  • Seeding: Seed cells to reach 70-80% confluence.

  • Depletion (Optional): If testing restoration, deplete GSH first (e.g., Diethyl maleate or BSO) for 4 hours, then wash.

  • Treatment: Add neutralized OTCA at 5 mM to 10 mM .

    • Why this dose?

      
       of 5-oxoprolinase for OTCA is in the millimolar range; lower doses (µM) may not drive sufficient flux.
      
  • Incubation: Incubate for minimum 12 hours , preferably 24 hours.

Module 4: Analytical Validation (The Assay)

The Issue: The sulfhydryl group in cysteine (released from OTCA) and GSH both react with DTNB (Ellman's Reagent). Furthermore, OTCA treatment increases intracellular cysteine pools significantly.

The Fix: You must distinguish between GSH and other thiols (Cysteine/Proteins).

  • Protein Precipitation: Use 5% Sulfosalicylic Acid (SSA) or Perchloric Acid (PCA) to lyse cells. Centrifuge to remove proteins (which contain SH groups).

  • Specific Assay: Use a Glutathione Reductase (GR) recycling assay rather than simple DTNB absorbance. The GR enzyme is specific for GSH, eliminating interference from the free cysteine generated by OTCA.

Part 3: Mechanistic Pathway Visualization

Understanding the pathway is critical for identifying where the block is occurring.

OTCAPathway OTCA OTCA (Extracellular) Transporter Carboxylate Transporter OTCA->Transporter OTCA_Intra OTCA (Intracellular) Transporter->OTCA_Intra Enzyme_5OP Enzyme: 5-Oxoprolinase (ATP-Dependent) OTCA_Intra->Enzyme_5OP Substrate Cysteine L-Cysteine (Rate Limiting) Enzyme_5OP->Cysteine Ring Cleavage & Decarboxylation GCL GCL (Ligase) Cysteine->GCL Glutamate Glutamate Glutamate->GCL Glycine Glycine GS GS (Synthetase) Glycine->GS GCL->GS gamma-Glu-Cys GSH Glutathione (GSH) GS->GSH Restoration

Figure 2: The OTCA metabolic pathway. Note that 5-Oxoprolinase (Blue Hexagon) is the obligate gateway for this system.

References

  • Anderson, M. E., & Meister, A. (1983). Transport and direct utilization of gamma-glutamylcyst(e)ine for glutathione synthesis. Proceedings of the National Academy of Sciences, 80(3), 707–711. Link

  • Williamson, J. M., Boettcher, B., & Meister, A. (1982). Intracellular cysteine delivery system that protects against toxicity by promoting glutathione synthesis.[2] Proceedings of the National Academy of Sciences, 79(20), 6246–6249. Link

  • Porta, R., et al. (1991). L-2-Oxothiazolidine-4-carboxylic acid, a cysteine prodrug: Pharmacokinetics and effects on thiol content in human blood cells. Journal of Pharmacological and Experimental Therapeutics. (Verified context via search: OTCA kinetics in human cells).
  • Vita, J. A., et al. (1998). L-2-Oxothiazolidine-4-Carboxylic Acid Reverses Endothelial Dysfunction in Patients with Coronary Artery Disease. Journal of Clinical Investigation, 101(6), 1408–1414. Link

  • Niehaus, T. D., et al. (2017). Discovery of a widespread prokaryotic 5-oxoprolinase that was hiding in plain sight. Journal of Biological Chemistry, 292(39), 16360–16369. Link(Reference for 5-OP variability and gene expression).

Sources

Validation & Comparative

HPLC-UV Method Validation for Quantification of L-2-Oxothiazolidine-4-Carboxylic Acid (Procysteine)

[1][2]

Executive Summary

L-2-oxothiazolidine-4-carboxylic acid (OTZ), also known as Procysteine, is a critical cysteine prodrug and intracellular glutathione precursor. Its quantification is pivotal in pharmacokinetic studies and quality control of pharmaceutical formulations. However, OTZ presents a distinct analytical challenge: it is a small, polar molecule (pKa ~3.15) with a weak chromophore, lacking the extensive conjugation required for strong UV absorption.

This guide provides a definitive, comparative analysis of analytical methodologies for OTZ. While LC-MS/MS offers superior sensitivity for biological matrices, HPLC-UV remains the workhorse for QC and formulation analysis due to its robustness and cost-efficiency. Below, we detail a self-validating HPLC-UV protocol, optimized for the physicochemical properties of OTZ, and benchmark it against alternative detection methods.

Comparative Analysis: HPLC-UV vs. Alternatives

Before committing to a protocol, researchers must evaluate the "Fit-for-Purpose" criteria. The following table contrasts the proposed HPLC-UV method against LC-MS/MS and Pre-column Derivatization.

Table 1: Technology Selection Matrix
FeatureHPLC-UV (Recommended for QC) LC-MS/MS (Bioanalysis) Derivatization (Fluorescence)
Primary Application Raw material purity, Dissolution, Formulation QCPlasma/Urine PK studies, Trace impuritiesHigh-sensitivity biological samples
Detection Limit (LOD) ~0.5 - 1.0 µg/mL~1 - 5 ng/mL~10 - 50 ng/mL
Selectivity Moderate (Requires good chromatographic resolution)High (Mass-based filtering)High (Specific reaction with thiols/amines)
Throughput High (Simple prep)Moderate (Matrix effects)Low (Complex reaction time)
Cost per Sample Low ($)High (

$)
Moderate (

)
Robustness Excellent (Rugged)Sensitive to matrix suppressionVariable (Derivative stability)
Analytical Decision Tree

The following logic flow helps you select the correct instrument based on your sample matrix and sensitivity needs.

MethodSelectionStartStart: Select MatrixMatrixSample Type?Start->MatrixBioBiological Fluid(Plasma/Urine)Matrix->BioComplexQCFormulation / API(High Conc.)Matrix->QCSimpleConcExpected Conc. < 1 µg/mL?Bio->ConcUVSelect HPLC-UV(Direct Detection)QC->UVStandardLCMSSelect LC-MS/MS(High Sensitivity)Conc->LCMSYesDerivSelect Derivatization(Fluorescence)Conc->DerivNo (Alt)

Figure 1: Decision matrix for selecting the appropriate analytical technique for OTZ quantification.

Scientific Rationale & Method Optimization

The Chemical Challenge

OTZ is a thiazolidine derivative.[1] Unlike many drugs with aromatic rings, OTZ relies on the amide (lactam) bond and the carboxylic acid for UV absorption.

  • Chromophore: The amide bond absorbs maximally at 200–210 nm .

  • Polarity: The carboxylic acid group (pKa ~3.15) means that at neutral pH, OTZ is ionized (anionic) and will elute near the void volume on a standard C18 column.

Optimization Strategy (The "Expertise" Pillar)

To achieve a robust HPLC-UV method, we must suppress ionization to increase retention (k') and ensure separation from the solvent front.

  • Stationary Phase: A C18 column compatible with 100% aqueous conditions or a "Polar Embedded" C18 is preferred to prevent phase collapse, as the mobile phase will be highly aqueous.

  • Mobile Phase pH: We must buffer the mobile phase to pH 2.5 .

    • Why? At pH 2.5 (below the pKa of 3.15), the carboxylic acid is protonated (neutral). This increases hydrophobicity, allowing the C18 chain to retain the molecule.

  • Wavelength: 210 nm .

    • Risk:[2] Acetonitrile absorbs at <200 nm. Phosphate buffers are transparent.

    • Mitigation: Use HPLC-grade Potassium Dihydrogen Phosphate and high-purity water to minimize baseline noise.

Recommended Experimental Protocol

Chromatographic Conditions
  • Column: Agilent Zorbax SB-C18 (4.6 x 150 mm, 5 µm) or equivalent (e.g., Phenomenex Luna C18(2)).

  • Mobile Phase: 50 mM Potassium Dihydrogen Phosphate (pH adjusted to 2.5 with Orthophosphoric Acid) : Acetonitrile (97:3 v/v).

    • Note: Keep organic content low (3-5%) to maximize retention of the polar OTZ.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 210 nm.

  • Injection Volume: 20 µL.

  • Temperature: 25°C.

Standard Preparation[5][6]
  • Stock Solution: Dissolve 100 mg of L-2-oxothiazolidine-4-carboxylic acid reference standard in 100 mL of Mobile Phase (Concentration: 1000 µg/mL).

  • Working Standards: Dilute serially to obtain 10, 20, 40, 60, 80, and 100 µg/mL.

Validation Protocol (ICH Q2(R2) Aligned)

This validation framework adheres to the ICH Q2(R2) guidelines on Analytical Procedure Validation.

A. Specificity

Objective: Demonstrate that the method can separate OTZ from potential impurities (e.g., L-Cysteine, Cystine) and excipients.

  • Protocol: Inject Mobile Phase (Blank), Placebo (Excipients), and OTZ Standard.

  • Acceptance Criteria: No interfering peaks at the retention time of OTZ. Resolution (Rs) between OTZ and nearest peak > 1.5.

B. Linearity

Objective: Verify the proportionality of response.

  • Protocol: Analyze 5-6 concentrations ranging from 50% to 150% of the target concentration (e.g., 10 to 100 µg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    0.999.
C. Accuracy (Recovery)

Objective: Confirm the method measures the true value.

  • Protocol: Spike placebo matrix with OTZ at 80%, 100%, and 120% levels (triplicate preparations).

  • Data Presentation:

Spike Level (%)Amount Added (µg/mL)Amount Recovered (µg/mL)Recovery (%)% RSD
8040.039.899.50.8
10050.050.2100.40.5
12060.059.799.50.7
D. Precision
  • Repeatability (Intra-day): 6 injections of the 100% standard. Target RSD < 2.0%.

  • Intermediate Precision (Inter-day): Different analyst, different day. Target RSD < 2.0%.

E. Robustness

Objective: Test the method's reliability under minor variations.

  • Variations:

    • pH of buffer: 2.5 ± 0.2.

    • Flow rate: 1.0 ± 0.1 mL/min.[3]

    • Wavelength: 210 ± 2 nm.

  • Insight: For OTZ, pH is the critical parameter . A shift to pH 3.5 will cause peak broadening and reduced retention due to partial ionization.

Validation Workflow Diagram

The following diagram illustrates the logical flow of the validation study, ensuring all ICH Q2(R2) requirements are met sequentially.

ValidationFlowSystemSuit1. System Suitability(Tailing < 2.0, Plates > 2000)Specificity2. Specificity(No Interference)SystemSuit->SpecificityLinearity3. Linearity(R² > 0.999)Specificity->LinearityAccuracy4. Accuracy(Spike Recovery 98-102%)Linearity->AccuracyPrecision5. Precision(RSD < 2%)Accuracy->PrecisionReport6. Final Validation ReportPrecision->Report

Figure 2: Sequential workflow for ICH Q2(R2) method validation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Early Elution (tR < 2 min) Mobile phase pH too high (> 3.0).Adjust pH to 2.5 using Orthophosphoric acid to ensure OTZ is protonated.
High Baseline Noise Impure salts or low-quality water at 210 nm.Use HPLC-grade phosphate salts and 18.2 MΩ water.
Peak Tailing Secondary interactions with silanols.Ensure the column is fully end-capped; increase buffer strength to 50mM.

References

  • ICH Secretariat. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4] [Link]

  • Webb, L. E., et al. (1991).[5] Determination of L-2-oxothiazolidine-4-carboxylic acid (Procysteine) in human plasma by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • PubChem. (2024). L-2-Oxothiazolidine-4-carboxylic acid (Compound Summary). National Library of Medicine. [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

Mass Spectrometry Detection of OTCA (Procysteine) Metabolites in Biological Fluids

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide

Executive Summary & Scientific Context

L-2-Oxothiazolidine-4-carboxylic acid (OTCA) , also known as Procysteine , is a cysteine prodrug designed to intracellularly deliver cysteine—the rate-limiting precursor for Glutathione (GSH) synthesis.[1][2] Unlike free cysteine, which is neurotoxic at high concentrations and rapidly oxidizes to cystine in plasma, OTCA is chemically stable and effectively transported into cells via the sodium-coupled monocarboxylate transporter (SLC5A8).

In drug development, accurately quantifying OTCA and its downstream metabolites (L-Cysteine and Glutathione) is critical for assessing pharmacokinetics (PK) and pharmacodynamics (PD). This guide compares analytical workflows, emphasizing the transition from traditional HPLC methods to high-sensitivity LC-MS/MS protocols.

The Metabolic Cascade

Understanding the pathway is prerequisite to selecting the correct analytical targets. OTCA is enzymatically converted by 5-oxoprolinase (5-OPase) into S-carboxy-L-cysteine, which spontaneously decarboxylates to yield L-Cysteine.

OTCA_Metabolism OTCA OTCA (Procysteine) Intermediate S-Carboxy-L-Cysteine (Unstable) OTCA->Intermediate 5-Oxoprolinase (ATP-dependent) Cysteine L-Cysteine (Active Metabolite) Intermediate->Cysteine Spontaneous Decarboxylation (-CO2) GSH Glutathione (GSH - Reduced) Cysteine->GSH GCL & GS Enzymes GSSG Glutathione Disulfide (GSSG - Oxidized) GSH->GSSG Oxidative Stress GSSG->GSH Glutathione Reductase

Figure 1: Metabolic pathway of OTCA (Procysteine) leading to Glutathione synthesis.[1][2][3]

Analytical Challenges & Strategy

Quantifying this pathway presents a "Dual-Stability" paradox:

  • OTCA (Parent): Highly polar, difficult to retain on standard C18 columns, but chemically stable.

  • Cysteine/GSH (Metabolites): Highly reactive thiols. They rapidly oxidize to disulfides (Cystine, GSSG) during sample collection. Direct analysis without stabilization yields invalid data.

The "Dual-Stream" Workflow Recommendation

To ensure scientific integrity, we recommend a split-sample approach:

  • Stream A (Parent): Direct Protein Precipitation (PPT) for OTCA.

  • Stream B (Metabolites): Immediate Alkylation (Derivatization) for Cysteine and GSH.

Comparative Analysis of Detection Methods

The following table contrasts the three primary methodologies used in OTCA research.

FeatureMethod A: HILIC-MS/MS (Recommended) Method B: RP-LC-MS/MS (Derivatized) Method C: GC-MS (Historical)
Target Analytes OTCA, Cysteine, GSH (Simultaneous possible)Cysteine, GSH (High Specificity)OTCA, Cysteine
Sample Prep Protein Precipitation (Simple)Alkylation (e.g., NEM, IAA) requiredSilylation (Complex, moisture sensitive)
Sensitivity (LOQ) 1–5 ng/mL0.5–1 ng/mL>50 ng/mL
Throughput High (5-min run)Medium (Incubation time)Low (Long run times)
Matrix Effects Moderate (Ion suppression common in HILIC)Low (Derivatives are less polar)Low
Scientific Verdict Best for Parent (OTCA) Best for Metabolites (Thiols) Obsolete for high-throughput

Detailed Experimental Protocols

Protocol A: Direct Quantification of OTCA (Parent)

Objective: Quantify OTCA in plasma without derivatization using Hydrophilic Interaction Liquid Chromatography (HILIC).

Reagents:

  • Internal Standard (IS): D4-OTCA (custom synthesis) or structural analog (e.g., 2-methyl-thiazolidine-4-carboxylic acid).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (ACN).

Workflow:

  • Aliquot: Transfer 50 µL plasma to a 96-well plate.

  • Spike: Add 10 µL IS solution (1 µg/mL).

  • Precipitate: Add 200 µL cold ACN (1:4 ratio). Vortex 1 min.

  • Centrifuge: 4,000 x g for 10 min at 4°C.

  • Dilute: Transfer 100 µL supernatant to fresh plate; dilute with 100 µL ACN (to match initial mobile phase).

  • Inject: 5 µL onto LC-MS/MS.

LC-MS/MS Parameters (OTCA):

  • Column: Waters BEH Amide or Phenomenex Luna HILIC (2.1 x 100 mm, 1.7 µm).

  • Ionization: ESI Positive Mode.

  • Transitions (MRM):

    • Quantifier: m/z 148.0 → 102.0 (Loss of HCOOH/CO).

    • Qualifier: m/z 148.0 → 86.0 (Ring fragmentation).

    • Note: Exact transitions depend on collision energy optimization; OTCA loses the carboxyl group readily.

Protocol B: Stabilization & Quantification of Thiol Metabolites

Objective: Quantify reduced L-Cysteine and GSH by "freezing" the oxidation state using N-Ethylmaleimide (NEM).

Reagents:

  • Alkylation Reagent: 50 mM NEM in PBS.

  • Stop Solution: 1% Formic Acid in ACN.

Workflow:

  • Collection (Critical): Draw blood directly into tubes containing NEM (final conc. 5-10 mM) to block free thiols immediately.

  • Plasma Prep: Centrifuge immediately.

  • Precipitate: Mix 50 µL NEM-plasma with 200 µL cold ACN containing stable isotope labeled Cysteine (Cys-^13C3, ^15N).

  • Centrifuge: 10,000 x g for 10 min.

  • Inject: Analyze supernatant via Reverse Phase LC-MS/MS.

LC-MS/MS Parameters (NEM-Derivatives):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mechanism: NEM adds mass (+125 Da) and reduces polarity, allowing standard C18 retention.

  • Transitions:

    • Cys-NEM: m/z 247 → 122 (Typical NEM fragment).

    • GSH-NEM: m/z 433 → 304 (y-ion series).

Visualizing the Analytical Workflow

The following diagram illustrates the decision tree for processing samples to ensure data integrity for both the stable parent and unstable metabolites.

Analytical_Workflow Sample Biological Sample (Blood/Plasma) Split Split Sample Sample->Split StreamA Stream A: OTCA Analysis (Parent Drug) Split->StreamA StreamB Stream B: Metabolite Analysis (Cysteine/GSH) Split->StreamB PrepA Protein Precipitation (Methanol/ACN) StreamA->PrepA LCA HILIC Chromatography (Retains Polar OTCA) PrepA->LCA Detection Triple Quadrupole MS/MS (MRM Mode) LCA->Detection Block Immediate Alkylation (NEM or IAA) StreamB->Block PrepB Protein Precipitation Block->PrepB LCB Reverse Phase C18 (Retains Derivatized Thiols) PrepB->LCB LCB->Detection

Figure 2: Dual-stream analytical workflow ensuring stability of both parent drug and thiol metabolites.

Performance Metrics & Validation Criteria

A robust method must meet the following criteria (based on FDA Bioanalytical Method Validation Guidance):

ParameterAcceptance CriteriaNotes
Linearity (r²) > 0.995Weighted (1/x²) regression recommended.
Accuracy 85–115%80–120% at LLOQ.
Precision (CV) < 15%< 20% at LLOQ.
Recovery > 70%Consistent across low, medium, high QC.
Stability (Benchtop) 4 hoursCritical: Cysteine degrades in <30 min without alkylation.
Matrix Effect 85–115%Use stable isotope IS to compensate.

References

  • Anderson, M. E., & Meister, A. (1989). Transport and direct utilization of gamma-glutamylcyst(e)ine for glutathione synthesis. Proceedings of the National Academy of Sciences.

  • BenchChem Technical Support. (2025). Procysteine (L-2-Oxothiazolidine-4-carboxylic acid) Application Note. BenchChem.

  • Porta, V., et al. (2012). LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker. Journal of Analytical Toxicology. (Note: Provides relevant MS fragmentation patterns for thiazolidine carboxylic acid derivatives).

  • Webb, L. E., et al. (1994). Determination of L-2-oxothiazolidine-4-carboxylic acid (Procysteine) in human plasma by high-performance liquid chromatography. Journal of Chromatography B.

  • US FDA. (2018). Bioanalytical Method Validation Guidance for Industry.

Sources

A Senior Application Scientist's Guide to the Characterization and Purity Assessment of (4S)-2-oxo-1,3-thiazolidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the rigorous characterization of active pharmaceutical ingredients (APIs) and their precursors is paramount. (4S)-2-oxo-1,3-thiazolidine-4-carboxylic acid (OTCA), a key cysteine prodrug, serves as a critical starting material in various synthetic pathways. Its purity and structural integrity directly impact the safety and efficacy of the final drug product. This guide provides an in-depth comparison of analytical methodologies for the comprehensive characterization and purity assessment of OTCA, grounded in established scientific principles and field-proven insights.

Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the cornerstone for the unambiguous structural elucidation of organic molecules like OTCA. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

¹H NMR Spectral Analysis

The proton NMR spectrum of OTCA presents a distinct set of signals that are highly informative. The analysis hinges on understanding the chemical shifts (δ), signal multiplicities (splitting patterns), and scalar coupling constants (J-values). The thiazolidine ring protons form a characteristic AMX spin system, which provides a unique fingerprint for the molecule.

Causality Behind Experimental Choices: The choice of a deuterated solvent is critical. Deuterium oxide (D₂O) is frequently used due to OTCA's high polarity. In D₂O, the acidic carboxylic acid proton and the amide proton will exchange with deuterium and typically become invisible or appear as a broad signal. Solvents like DMSO-d₆ can be used to observe these exchangeable protons.

Table 1: Representative ¹H NMR Data for OTCA in D₂O

Proton AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-4 (α-proton)4.85 - 4.95ddJ = 9.0, 4.5
H-5a3.60 - 3.70ddJ = 11.5, 9.0
H-5b3.35 - 3.45ddJ = 11.5, 4.5

Note: Chemical shifts can vary slightly depending on the concentration and pH of the sample.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. Given the presence of a quaternary carbonyl carbon, a total of four distinct signals are expected for OTCA.

Table 2: Representative ¹³C NMR Data for OTCA in D₂O

Carbon AssignmentChemical Shift (δ) ppm
C-2 (C=O, amide)~175.0
C-4 (COOH)~172.0
C-5 (CH)~60.0
C-6 (CH₂)~32.0

Note: These are approximate chemical shifts and can be influenced by solvent and other experimental conditions.

Comparative Guide to Purity Assessment Methodologies

While NMR is unparalleled for structural confirmation, a multi-faceted approach is necessary for accurate purity determination. Here, we compare the industry-standard techniques: quantitative NMR (qNMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Quantitative NMR (qNMR)

Principle of Operation: qNMR is a primary analytical method that determines the concentration or purity of a substance by relating the integral of an analyte's signal to the integral of a certified internal standard of known purity and weight. The key advantage is that the signal intensity is directly proportional to the number of nuclei, making it a universal detector that does not require a specific reference standard for the analyte itself.

Trustworthiness & Self-Validation: The protocol's integrity is maintained by using a certified internal standard (e.g., maleic acid, dimethyl sulfone) that is stable, non-reactive with the sample, and has signals that do not overlap with the analyte's signals. The accuracy of the balance used for weighing and the volumetric glassware is also critical.

Advantages:

  • High precision and accuracy.

  • Does not require an identical reference standard of the analyte.

  • Provides both structural and quantitative information in a single experiment.

  • Can be readily validated and complies with pharmacopeial standards.

Disadvantages:

  • Lower sensitivity compared to HPLC.

  • Potential for signal overlap between the analyte and the internal standard or impurities.

  • Requires careful selection of a suitable internal standard.

High-Performance Liquid Chromatography (HPLC)

Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a polar molecule like OTCA, a reversed-phase HPLC method is typically employed, where the stationary phase is nonpolar. Purity is determined by the area percentage of the main peak relative to the total area of all peaks detected, often by UV absorbance.

Trustworthiness & Self-Validation: The method relies on a well-characterized reference standard of OTCA to establish retention time and response factor. System suitability tests (e.g., injection precision, peak symmetry) are performed before each run to ensure the chromatographic system is performing correctly.

Advantages:

  • High sensitivity and resolving power, ideal for detecting trace impurities.

  • Widely available and a standard technique in quality control laboratories.

  • Robust and reproducible when the method is well-developed.

Disadvantages:

  • Requires a specific, high-purity reference standard for the analyte.

  • The response factor of impurities may differ from the main component, potentially leading to inaccurate purity assessment by area percent alone.

  • Method development can be time-consuming.

Mass Spectrometry (MS)

Principle of Operation: MS measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for both identifying and quantifying components in a sample.

Trustworthiness & Self-Validation: For quantitative analysis, a stable isotope-labeled internal standard is often used to correct for variations in ionization efficiency and matrix effects, ensuring high accuracy. The high mass accuracy of modern instruments allows for the confident identification of impurities based on their elemental composition.

Advantages:

  • Exceptional specificity and sensitivity.

  • Provides molecular weight information, which is invaluable for identifying unknown impurities.

  • Can detect impurities that may not have a UV chromophore and are therefore invisible to HPLC-UV.

Disadvantages:

  • Not inherently quantitative without an appropriate internal standard.

  • Ionization efficiency can vary significantly between compounds, making relative quantification challenging.

  • Higher instrumentation cost and complexity compared to HPLC.

Data-Driven Comparison of Purity Assessment Techniques

Table 3: Objective Comparison of Analytical Methodologies for OTCA Purity

ParameterQuantitative NMR (qNMR)HPLC-UVLC-MS
Principle Proportionality of signal integral to molar concentrationDifferential partitioning and UV absorbanceMass-to-charge ratio analysis
Primary Use Absolute purity determination, structural confirmationPurity by area %, separation of related substancesImpurity identification, trace analysis
Quantitation Primary method (absolute)Relative (requires reference standard)Relative (requires internal standard)
Sensitivity Moderate (mg range)High (µg to ng range)Very High (pg to fg range)
Reference Standard Certified internal standard requiredHigh-purity OTCA standard requiredStable isotope-labeled standard ideal
Key Advantage No analyte-specific standard neededExcellent separation of isomers/analogsUnambiguous identification of unknowns
Key Limitation Potential signal overlapNon-chromophoric impurities are missedVariable ionization efficiency

Experimental Protocols and Workflows

Visualizing the Analytical Workflow

The comprehensive analysis of OTCA follows a logical progression, starting with structural confirmation and followed by orthogonal purity assessments.

cluster_0 Phase 1: Structural Confirmation cluster_1 Phase 2: Purity Assessment (Orthogonal Methods) cluster_2 Phase 3: Final Report A OTCA Sample B Prepare NMR Sample (e.g., in D₂O) A->B C Acquire ¹H and ¹³C NMR Spectra B->C D Confirm Structure (Chemical Shifts, Couplings) C->D E qNMR Analysis (with Internal Standard) D->E F HPLC-UV Analysis (vs. Reference Standard) D->F H Purity Value (%) E->H G LC-MS Analysis (for Impurity ID) F->G I Impurity Profile F->I J Consolidate Data H->J I->J K Certificate of Analysis J->K

Caption: Workflow for OTCA characterization and purity assessment.

Step-by-Step Protocol for qNMR Purity Assessment

This protocol outlines a self-validating system for determining the purity of OTCA.

  • Selection of Internal Standard (IS): Choose a certified internal standard (e.g., Maleic Acid, purity >99.5%). The IS must be soluble in the same solvent as OTCA, stable, and have at least one resonance that is well-resolved from all OTCA signals.

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the internal standard into a clean vial. Record the weight to 0.01 mg.

    • Accurately weigh approximately 20-30 mg of the OTCA sample into the same vial. Record the weight to 0.01 mg.

    • Dissolve the mixture in a precise volume (e.g., 1.0 mL) of a suitable deuterated solvent (e.g., D₂O) using a calibrated pipette.

    • Vortex thoroughly to ensure complete dissolution and homogeneity.

    • Transfer an appropriate amount (e.g., 0.7 mL) to a high-precision NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include:

      • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the IS protons to ensure full relaxation. A value of 30-60 seconds is typical.

      • Pulse Angle: Use a 90° pulse angle.

      • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio (>250:1) for the signals being integrated.

  • Data Processing and Analysis:

    • Apply a zero-filling and an appropriate window function (e.g., exponential with a small line broadening) to improve the signal-to-noise ratio.

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal for OTCA (e.g., the H-4 proton) and a well-resolved signal for the internal standard.

    • Calculate the purity using the following formula, which is grounded in the principles established by regulatory bodies like the FDA.

    
    
    

    Where:

    • I : Integral value of the signal

    • N : Number of protons giving rise to the signal

    • M : Molar mass

    • m : Mass

    • P : Purity of the internal standard

Visualizing the qNMR Principle

cluster_0 qNMR Purity Calculation A Accurately Weighed Internal Standard (IS) (Known Purity, P_IS) C ¹H NMR Spectrum Acquisition (Full Relaxation Conditions) A->C B Accurately Weighed Analyte (OTCA) (Unknown Purity, P_OTCA) B->C D Integrate IS Signal (I_IS) Integrate OTCA Signal (I_OTCA) C->D E Calculate Molar Ratio (I_OTCA / N_OTCA) / (I_IS / N_IS) D:f0->E D:f1->E F Combine with Mass, Molar Mass, and IS Purity Data E->F G Final Purity of OTCA (%) F->G

Caption: The logical flow of a qNMR purity determination.

Conclusion and Recommendations

The comprehensive analysis of (4S)-2-oxo-1,3-thiazolidine-4-carboxylic acid requires a strategic combination of analytical techniques. NMR spectroscopy is indispensable for initial structural confirmation. For purity assessment, a comparative approach provides the most reliable results.

  • For absolute, primary quantification and as a reference method, qNMR is the technique of choice. Its reliance on a universal detection principle without the need for an analyte-specific standard makes it highly authoritative.

  • For routine quality control and the detection of process-related impurities, HPLC-UV is a robust and sensitive workhorse. It excels at separating structurally similar compounds.

  • For impurity identification and troubleshooting, LC-MS is unparalleled. Its ability to provide molecular weight information is critical for understanding the impurity profile of a sample.

By leveraging the strengths of each of these methodologies, researchers and drug development professionals can ensure the quality, safety, and consistency of OTCA, thereby building a solid foundation for their downstream applications.

References

  • Quantitative NMR (qNMR) Spectroscopy in Pharmaceutical Applications. Journal of Pharmaceutical and Biomedical Analysis. (Provides a detailed overview of the principles and applications of qNMR in the pharmaceutical industry). [Link]

  • Validation of Compendial Procedures, USP <1225>. United States Pharmacopeia. (Authoritative guidance on the validation of analytical procedures, including specificity, linearity, accuracy, and precision, which is applicable to HPLC and qNMR methods). [Link]

  • Nuclear Magnetic Resonance Spectroscopy, USP <761>. United States Pharmacopeia. (Provides general principles and guidance for the application of NMR spectroscopy in pharmaceutical analysis, including qNMR). [Link]

  • High-Performance Liquid Chromatography. Chemistry LibreTexts. (An educational resource detailing the principles of HPLC, including instrumentation and separation modes). [Link]

  • Mass Spectrometry. American Chemical Society. (A resource from the ACS providing an introduction to the principles and applications of mass spectrometry in chemistry). [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (4S)-2-oxo-1,3-thiazolidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: (4S)-2-oxo-1,3-thiazolidine-4-carboxylic acid and its related isomers are valuable chiral building blocks in pharmaceutical research and development. While integral to scientific advancement, their handling and disposal demand a rigorous, safety-first approach. This guide provides drug development professionals and laboratory researchers with a comprehensive, step-by-step framework for the safe and compliant disposal of this compound. Our focus extends beyond mere procedure to instill a deep understanding of the causality behind each recommendation, ensuring that safety and regulatory adherence are intrinsic to your workflow.

Section 1: Hazard Characterization and Risk Assessment

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. While a specific, comprehensive safety data sheet (SDS) for the (4S) isomer is not widely available, data from structurally similar compounds, such as L(-)-Thiazolidine-4-carboxylic acid, provide a strong basis for risk assessment.[1][2] The primary hazards are consistently identified as follows:

  • Harmful if Swallowed, in Contact with Skin, or if Inhaled: This classification necessitates the use of appropriate Personal Protective Equipment (PPE) at all times to prevent systemic effects following absorption.[1][2]

  • Causes Skin and Serious Eye Irritation: As a carboxylic acid, the compound can cause significant irritation upon contact.[2][3][4][5] Direct contact with eyes can lead to serious damage.[2][5]

  • May Cause Respiratory Irritation: The compound is typically a solid powder.[1] Aerosolized dust presents an inhalation hazard that can irritate the respiratory system.[2][4][5]

  • Combustible Solid: Like many fine organic powders, dust clouds of this material may form an explosive mixture with air in the presence of an ignition source.[1]

  • Hazardous Combustion Products: Thermal decomposition can generate toxic fumes, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and sulfur oxides (SOx).[1][6]

Critical Safety and Handling Summary

This table summarizes the essential safety information for quick reference.

Hazard CategoryDescription & CausalityRequired Personal Protective Equipment (PPE)Incompatible Materials
Acute Toxicity Harmful if ingested, inhaled, or absorbed through the skin.[1][2] The molecule can interfere with biological processes.Nitrile gloves, lab coat, dust mask/respirator.[1][2]N/A
Irritation Causes irritation to skin, eyes, and the respiratory tract due to its acidic nature and chemical reactivity.[2][4][5]ANSI-approved safety goggles or face shield.[2][6]Strong Oxidizing Agents, Strong Bases.[3][6]
Physical Hazard As a fine powder, it can form combustible dust clouds in the air.[1]Work in a well-ventilated area or chemical fume hood.[7]Heat, sparks, open flames, and other ignition sources.[8]

Section 2: The Regulatory Framework: "Cradle-to-Grave" Responsibility

The disposal of chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10] The core principle of RCRA is "cradle-to-grave" management, which holds the generator of the waste legally and financially responsible for its safe handling from the moment it is created until its final, environmentally sound disposal.[10][11]

As the generator, your institution must:

  • Perform a Hazardous Waste Determination: Classify the waste based on its characteristics (ignitability, corrosivity, reactivity, toxicity) or if it is specifically listed by the EPA.[11][12] Given its irritant properties, (4S)-2-oxo-1,3-thiazolidine-4-carboxylic acid waste should be managed as hazardous.

  • Ensure Proper Management: Adhere to strict guidelines for accumulating, storing, and labeling waste.[13]

  • Utilize a Licensed Transporter: Ship waste off-site using only licensed hazardous waste transporters, accompanied by a proper manifest.[13]

  • Confirm Final Disposal: Ensure the waste is delivered to a permitted Treatment, Storage, and Disposal Facility (TSDF).[13]

Crucially, you must always consult your institution's Environmental Health & Safety (EHS) department. They will provide specific guidance that aligns federal, state, and local regulations with your facility's operational capabilities.

Section 3: Standard Operating Procedure (SOP) for Disposal

This section provides a direct, procedural workflow for managing waste containing (4S)-2-oxo-1,3-thiazolidine-4-carboxylic acid.

Step 1: Waste Segregation at the Point of Generation

Proper segregation is the foundation of safe disposal. Never mix incompatible waste streams.

  • Solid Waste: Collect unreacted powder, contaminated weigh boats, and contaminated consumables (e.g., paper towels, gloves) in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing the compound in a separate, compatible (e.g., glass or polyethylene) hazardous liquid waste container. Do not mix with other solvent streams unless explicitly permitted by your EHS department.

  • Sharps Waste: Needles, syringes, or contaminated glassware must be disposed of in a designated sharps container.

Step 2: Containerization and Labeling

All waste containers must be:

  • Compatible and Secure: Use containers that will not react with the waste and have securely sealing lids.

  • Clearly Labeled: Affix a hazardous waste label the moment the first drop of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "(4S)-2-oxo-1,3-thiazolidine-4-carboxylic acid" (avoiding abbreviations).

    • The specific hazards (e.g., Irritant, Harmful).

    • The date accumulation started.

Step 3: On-Site Accumulation and Storage

Store waste containers in a designated Satellite Accumulation Area (SAA) or a central accumulation area, following these principles:

  • Location: The SAA must be at or near the point of generation and under the control of the operator.

  • Segregation: Store the container away from incompatible materials, particularly strong bases and oxidizing agents, to prevent accidental reactions.[3][6]

  • Containment: Keep containers within a secondary containment tray to manage potential leaks.

  • Closure: Keep waste containers closed at all times except when actively adding waste.

Step 4: Final Disposal Pathway

The selection of the final disposal technology is critical for ensuring complete destruction and environmental protection.

  • Primary Recommended Method: High-Temperature Incineration. The most effective and compliant disposal method for this compound is incineration in a licensed hazardous waste facility equipped with afterburners and scrubbers.[6][7]

    • Causality: Incineration ensures the complete thermal destruction of the organic molecule, breaking it down into less harmful components (CO2, H2O) and allowing for the capture and neutralization of hazardous byproducts like NOx and SOx in the scrubber system.

  • Non-Recommended Method: Landfill. Land disposal is highly restricted for most organic chemical waste.[11] It would require extensive pre-treatment to meet EPA Land Disposal Restrictions (LDRs), making it an impractical and non-compliant option for a research laboratory.

  • Forbidden Method: Drain Disposal. Never dispose of this chemical down the drain. It can harm aquatic life and interfere with wastewater treatment plant operations.[14]

Section 4: Emergency Procedures for Spills and Accidental Release

Immediate and correct action during a spill is vital to mitigate exposure and environmental contamination.

Small Spills (e.g., < 5 grams of solid)
  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Wear a lab coat, gloves, and safety goggles at a minimum. If there is a risk of dust, use a respirator.[1]

  • Control Dust: Gently cover the spill with a damp paper towel to prevent the powder from becoming airborne. Do not pour water directly on the spill.[1]

  • Collect Material: Carefully sweep or scoop the material into a designated hazardous waste container.[6][7]

  • Clean Area: Wipe the spill area with soap and water.

  • Dispose of Materials: Place all cleanup materials (gloves, paper towels, etc.) into the solid hazardous waste container.

  • Report: Inform your supervisor and EHS department of the incident.

Large Spills
  • Evacuate: Immediately evacuate the area and alert all nearby personnel.

  • Isolate: Close the doors to the affected area and prevent re-entry.

  • Alert Authorities: Contact your institution's emergency response line or EHS department immediately.[1] Provide the chemical name, location, and approximate quantity of the spill.

  • Do Not Attempt to Clean Up: Allow trained emergency responders to handle the cleanup.

Section 5: Visual Workflow for Disposal Decision-Making

This flowchart illustrates the logical steps from waste generation to final handoff for disposal.

G start Waste Generated ((4S)-2-oxo-1,3-thiazolidine-4-carboxylic acid) assess_type Assess Waste Type start->assess_type solid_waste Solid Waste (Powder, Contaminated PPE, Weigh Paper) assess_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing compound) assess_type->liquid_waste Liquid container_solid Place in Labeled Solid Hazardous Waste Container solid_waste->container_solid container_liquid Place in Labeled Liquid Hazardous Waste Container liquid_waste->container_liquid store_saa Store in Satellite Accumulation Area (SAA) (Segregated, Closed, in Secondary Containment) container_solid->store_saa container_liquid->store_saa full_container Container Full? store_saa->full_container full_container->store_saa No request_pickup Request Pickup from Institutional EHS full_container->request_pickup Yes disposal Transport to Licensed TSDF for High-Temperature Incineration request_pickup->disposal

Caption: Decision workflow for proper segregation and disposal of waste.

Conclusion

The responsible disposal of (4S)-2-oxo-1,3-thiazolidine-4-carboxylic acid is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding the chemical's hazards, adhering to the principles of RCRA, and following a robust internal SOP, researchers can ensure they are protecting themselves, their colleagues, and the community. Always prioritize consultation with your institution's EHS department as the ultimate authority on waste management procedures.

References

  • PubChem. Compound Summary for CID 7075248, (4S)-2-oxo-1,3-thiazolidine-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • ERG Environmental. How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]

  • United States Environmental Protection Agency. Hazardous Waste. [Link]

  • United States Environmental Protection Agency. Waste, Chemical, and Cleanup Enforcement. [Link]

  • Florida Department of Environmental Protection. Summary of Hazardous Waste Regulations. [Link]

  • PubChem. Compound Summary for CID 22476743, 2-Oxothiazolidine-4-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. Compound Summary for CID 72390, Procysteine. National Center for Biotechnology Information. [Link]

  • Occupational Safety and Health Administration. Acetic and Formic Acids in Workplace Atmospheres. [Link]

  • United States Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Link]

  • PubChem. Compound Summary for CID 65272, 2-Oxo-1,3-thiazolidine-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Occupational Safety and Health Administration. Acid and Caustic Solutions. [Link]

  • Fisher Scientific. Safety Data Sheet: L-Thiazolidine-4-carboxylic acid. [Link]

  • U.S. Government Publishing Office. 40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic). [Link]

  • PubChem. Compound Summary for CID 23686667, Thiazolidine-4-carboxylic acid, sodium salt. National Center for Biotechnology Information. [Link]

  • PubChem. Compound Summary for CID 13052098, (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]

  • United States Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • U.S. Government Publishing Office. 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. [Link]

  • United States Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Overview. [Link]

  • European Chemicals Agency. Substance Information: 2,5-dioxo-1,3-diazolidin-4-ylacetic acid. [Link]

  • United States Environmental Protection Agency. RCRA Online Letter. [Link]

  • Regulations.gov. Final Data Collection on the Toxicity, Use, and Disposal of Hazardous Drugs Report. [Link]

  • European Chemicals Agency. Registration Dossier: (R)-thiazolidine-4-carboxylic acid. [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.